Product packaging for Adenosylhomocysteine(Cat. No.:CAS No. 979-92-0)

Adenosylhomocysteine

Cat. No.: B1680485
CAS No.: 979-92-0
M. Wt: 384.41 g/mol
InChI Key: ZJUKTBDSGOFHSH-WFMPWKQPSA-N
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Description

S-Adenosylhomocysteine (SAH) as a Product of S-Adenosylmethionine (SAM)-Dependent Methylation Reactions

S-adenosylhomocysteine (SAH) is the direct byproduct of all S-adenosylmethionine (SAM)-dependent methylation reactions. creative-proteomics.comnih.govnih.gov SAM, often referred to as the universal methyl donor, provides a reactive methyl group that is transferred to a wide array of acceptor molecules, a process catalyzed by a large and diverse class of enzymes known as methyltransferases. wikipedia.orgnih.govamerigoscientific.com These reactions are fundamental to cellular life, targeting substrates such as DNA, RNA, proteins (like histones), and various small molecules. creative-proteomics.comnih.gov

The reaction follows a general mechanism where the methyl group attached to the sulfonium (B1226848) center of SAM is transferred to a nucleophilic substrate (N-, C-, O-, or S-nucleophiles). nih.govresearchgate.net This transfer, typically an SN2-type reaction, results in the methylation of the substrate and the conversion of SAM into SAH. nih.govyoutube.com Structurally, SAH is identical to SAM but lacks the transferred methyl group. creative-proteomics.com The generation of SAH is therefore an inescapable consequence of cellular methylation activities, playing a critical role in metabolic feedback. creative-proteomics.comnih.gov

The Methionine Cycle and SAH Interplay

SAH is a central component of the methionine cycle, a metabolic pathway that regenerates the amino acid methionine and ensures a continuous supply of SAM for methylation reactions. creative-proteomics.comnih.gov This cycle connects methionine metabolism with folate metabolism, transsulfuration, and polyamine synthesis, highlighting its central role in cellular homeostasis. creative-proteomics.comnih.gov

The methionine cycle begins with the synthesis of S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT), which uses methionine and adenosine (B11128) triphosphate (ATP) as substrates. wikipedia.orgproteopedia.orgnih.gov In an unusual reaction, the adenosyl moiety of ATP is transferred to the sulfur atom of methionine, forming the high-energy sulfonium compound SAM. amerigoscientific.comproteopedia.orgyoutube.com This activation step makes the methyl group of SAM available for transfer. amerigoscientific.comnih.gov

Once SAH is formed from methylation reactions, it is promptly hydrolyzed into L-homocysteine (Hcy) and adenosine. wikipedia.orgcreative-proteomics.comwikipedia.org This crucial step is catalyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY). creative-proteomics.comnih.govwikipedia.org SAHH is the only enzyme in eukaryotes capable of catabolizing SAH, making its function essential for preventing the accumulation of this potent inhibitor. nih.gov The catalytic mechanism is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgresearchgate.net The process involves the oxidation of the 3'-hydroxyl group of the ribose in SAH, followed by the elimination of homocysteine. nih.govwikipedia.org

The hydrolysis of SAH by SAHH is a reversible reaction. nih.govnih.govfrontiersin.org In vitro, the chemical equilibrium strongly favors the synthesis of SAH from homocysteine and adenosine rather than its hydrolysis. nih.govnih.gov However, under physiological conditions in vivo, the reaction proceeds in the hydrolytic direction. nih.govamerigoscientific.com This is because the products, homocysteine and adenosine, are rapidly removed by subsequent metabolic pathways. nih.govamerigoscientific.com The efficient clearance of these products drives the equilibrium towards SAH breakdown, preventing its accumulation and the subsequent inhibition of methylation reactions. nih.gov Pathological conditions that lead to an accumulation of homocysteine, such as hyperhomocysteinemia, can reverse the direction of the SAHH reaction, leading to increased cellular levels of SAH. nih.gov

The hydrolysis of SAH is the primary source of intracellular homocysteine. wikipedia.orgnih.gov Homocysteine stands at a critical metabolic branch point. It can either be remethylated back to methionine, thus completing the methionine cycle, or it can enter the transsulfuration pathway. creative-proteomics.com The transsulfuration pathway, which begins with the conversion of homocysteine to cystathionine (B15957), ultimately leads to the synthesis of cysteine. amerigoscientific.comamsbio.com Cysteine is a precursor for the major cellular antioxidant, glutathione (B108866). amerigoscientific.comamsbio.com Therefore, the metabolism of SAH is directly linked to the regulation of both the methionine cycle and the production of cysteine and glutathione via the transsulfuration pathway. creative-proteomics.comamerigoscientific.com

SAH as a Potent Competitive Inhibitor of SAM-Dependent Methyltransferases

S-adenosylhomocysteine is a powerful product inhibitor of virtually all SAM-dependent methyltransferases. creative-proteomics.comnih.govwikipedia.orgamerigoscientific.com Since SAH is structurally very similar to SAM, it can bind to the SAM-binding site of these enzymes, acting as a competitive inhibitor. creative-proteomics.comresearchgate.netacs.org The accumulation of SAH within the cell effectively halts methylation reactions by preventing SAM from binding to the methyltransferases. creative-proteomics.comresearchgate.net

This feedback inhibition is a critical regulatory mechanism that ensures methylation processes are tightly controlled. creative-proteomics.com The ratio of SAM to SAH, often called the "methylation index" or "methylation potential," is a key indicator of the cell's capacity to perform methylation. nih.govamerigoscientific.comamsbio.com A high SAM/SAH ratio favors methylation, while a low ratio, caused by the accumulation of SAH, inhibits it. amerigoscientific.com The efficient removal of SAH by SAHH is therefore vital for maintaining cellular methylation capacity, which is essential for processes like epigenetic gene regulation via DNA and histone methylation. creative-proteomics.comahajournals.org

Data Tables

Key Enzymes in SAH Metabolism

Enzyme Abbreviation Substrates Products Role
Methionine Adenosyltransferase MAT Methionine, ATP S-Adenosylmethionine (SAM), Pyrophosphate, Orthophosphate Synthesizes the universal methyl donor SAM. proteopedia.org
Methyltransferases MTs S-Adenosylmethionine (SAM), Acceptor Substrate S-Adenosylhomocysteine (SAH), Methylated Substrate Catalyze the transfer of a methyl group from SAM to various molecules. nih.gov

Compound Names Mentioned in this Article

Compound Name Abbreviation
S-Adenosylhomocysteine SAH
S-Adenosylmethionine SAM
Homocysteine Hcy
Adenosine
Methionine
Adenosine Triphosphate ATP
Cysteine
Glutathione
Cystathionine

The SAH/SAM Ratio (Methylation Index) as a Regulator of Methylation Potential

In cellular metabolism, the balance between S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) is a critical determinant of the cell's capacity to perform methylation reactions. This balance is commonly expressed as the SAM/SAH ratio, often referred to as the "methylation index". nih.govresearchgate.net This index serves as a key metabolic indicator, providing insight into the cell's methylation potential at any given moment. nih.gov

S-adenosylmethionine is the principal methyl group donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins (such as histones), and other small molecules. nih.govresearchgate.net These reactions are catalyzed by a large family of enzymes known as methyltransferases. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.govnih.gov

Crucially, SAH acts as a potent product inhibitor of most SAM-dependent methyltransferases. nih.govnih.gov It achieves this by competitively binding to the SAM-binding site on these enzymes. researchgate.net An accumulation of SAH relative to SAM therefore leads to feedback inhibition of methyltransferase activity, effectively reducing the cell's ability to carry out further methylation. nih.gov Consequently, the SAM/SAH ratio is a primary regulator of the activities of the majority of methyltransferases within the cell. creative-proteomics.com

A high SAM/SAH ratio signifies a robust methylation capacity, indicating an abundance of the methyl donor SAM and low levels of the inhibitory product SAH. nih.gov This state is generally associated with healthy cellular metabolism and optimal functioning of methylation processes. nih.gov Conversely, a low SAM/SAH ratio suggests a compromised methylation potential, where elevated SAH levels inhibit methyltransferases. nih.gov This can lead to global hypomethylation, a state where molecules that are normally methylated are left unmodified.

The cellular methylation potential, as reflected by the SAM/SAH ratio, has profound implications for epigenetic regulation. Since DNA and histone methylation are fundamental to controlling gene expression, an imbalanced SAM/SAH ratio can lead to aberrant gene silencing or activation, which has been linked to various pathological conditions. nih.gov

Numerous studies have underscored the importance of the SAM/SAH ratio in health and disease. Research has demonstrated a direct correlation between this ratio and the methylation status of key cellular components. For instance, in animal models, a direct relationship has been observed between the SAM/SAH ratio and histone methylation levels.

Table 1: Correlation of SAM/SAH Ratio with Histone H3K4 Trimethylation (H3K4me3) in Mouse Liver Under Methionine Restriction

Metabolite/RatioCorrelation with H3K4me3 LevelsReference
S-adenosylmethionine (SAM)Positive
S-adenosylhomocysteine (SAH)Data not available
SAM/SAH RatioPositive

Furthermore, clinical studies have associated an altered SAM/SAH ratio with various diseases, including neurodegenerative disorders and cancer. In the context of Alzheimer's disease, some studies have reported lower SAM/SAH ratios in the cerebrospinal fluid of patients compared to cognitively normal individuals, suggesting a link between reduced methylation potential and the disease. nih.govalzdiscovery.org

In the field of oncology, the SAM/SAH ratio is being investigated as a potential biomarker. For example, a study on colorectal adenoma risk revealed that the levels of SAM and SAH were associated with the risk of developing adenomas, although the association differed between sexes.

Table 2: Association of Plasma SAM and SAH with Colorectal Adenoma Risk (Odds Ratio)

SexMetaboliteComparisonOdds Ratio (95% CI)p for trendReference
MalesSAMHighest vs. Lowest Tertile0.38 (0.18-0.77)0.007 nih.gov
MalesSAHHighest vs. Lowest Tertile0.45 (0.22-0.91)0.02 nih.gov
FemalesSAHHighest vs. Lowest Tertile5.18 (1.09-24.62)0.04 nih.gov

The inhibitory potency of SAH on methyltransferases is a key aspect of the regulatory role of the SAM/SAH ratio. The inhibition constant (Ki) of SAH for various methyltransferases is typically in the low micromolar to submicromolar range, indicating a strong inhibitory effect. nih.gov

Table 3: Inhibition Constants (Ki) of S-adenosylhomocysteine (SAH) for Specific Methyltransferases

EnzymeKi of SAH (µM)Reference
DNA Methyltransferase 1 (DNMT1)3.63 ± 3.13 researchgate.net
METTL3/142.06 ± 2.80 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N6O5S B1680485 Adenosylhomocysteine CAS No. 979-92-0

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Source PubChem
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InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZJUKTBDSGOFHSH-WFMPWKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
Source PubChem
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N
Source PubChem
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Molecular Formula

C14H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30895860
Record name S-Adenosylhomocysteine
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Molecular Weight

384.41 g/mol
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Physical Description

Solid
Record name S-Adenosylhomocysteine
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CAS No.

979-92-0, 75899-14-8
Record name Adenosylhomocysteine
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Record name Formycinylhomocysteine
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Record name (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine
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Record name S-ADENOSYL-L-HOMOCYSTEINE
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Melting Point

209 - 211 °C
Record name S-Adenosylhomocysteine
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Molecular Mechanisms of Sah Action and Regulation

Enzymology of S-Adenosylhomocysteine Hydrolase (SAHH)

S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AdoHcyase), is the only enzyme known in mammals to break down SAH, playing a pivotal role in regulating biological transmethylation. creative-enzymes.comnih.gov It is a highly conserved enzyme, with sequences showing over 70% identity from yeast to humans. creative-enzymes.comnih.gov SAHH catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) (Ado) and L-homocysteine (Hcy). nih.govcreative-enzymes.com Although the reaction equilibrium favors the synthesis of SAH, the reaction proceeds in the hydrolytic direction in vivo due to the rapid removal of the products, adenosine and homocysteine. ebi.ac.uk

The catalytic activity of SAHH is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), with one molecule of NAD+ tightly bound to each subunit of the enzyme. researchgate.netebi.ac.ukwikipedia.org The catalytic mechanism is a multi-step process that involves both redox and hydrolytic activities. nih.govacs.org The process begins with the NAD+-dependent oxidation of the 3'-hydroxyl group of the ribose moiety in SAH to a 3'-keto intermediate, which reduces NAD+ to NADH. researchgate.netwikipedia.org This is followed by the β-elimination of the L-homocysteine thiolate. wikipedia.org Finally, water is added to the resulting α,β-unsaturated ketone, and the 3'-keto group is reduced back to a hydroxyl group by NADH, regenerating NAD+ for the next catalytic cycle. researchgate.netwikipedia.org The enzyme exhibits Michaelis-Menten kinetics, though specific kinetic parameters can vary depending on the source of the enzyme and assay conditions.

SAHH exhibits specificity for its substrate, S-adenosylhomocysteine. However, studies have explored various analogues to understand the structure-activity relationship. For instance, replacing the adenine base with other heterocycles or modifying the 5'- and N-6 positions can affect inhibitory activity against different methyltransferases. nih.gov The 6-amino group of the adenine moiety is considered crucial for inhibition. nih.gov

As a product of all SAM-dependent methylation reactions, SAH is a potent product inhibitor of these enzymes. nih.govnih.gov The accumulation of SAH leads to competitive inhibition of methyltransferases, as it competes with SAM for binding to the enzyme's active site. creative-proteomics.comnih.gov This feedback inhibition is a critical cellular homeostasis mechanism that prevents excessive methylation. creative-proteomics.com The inhibitory effect is non-selective, affecting a wide range of methyltransferases. nih.gov To counteract this, SAHH efficiently hydrolyzes SAH, thereby maintaining the necessary flux for ongoing methylation reactions. creative-proteomics.combiorxiv.org

S-adenosylhomocysteine hydrolase typically exists as a homotetramer, with each monomer weighing approximately 48 kDa. nih.govresearchgate.net Each subunit is composed of three main domains: a substrate-binding domain, a catalytic domain, and a C-terminal tail. nih.govresearchgate.net The enzyme's architecture features a deep active site cleft formed by the catalytic and cofactor-binding domains, which house the NAD+ cofactor. nih.gov

Structural studies have revealed that the enzyme undergoes significant conformational changes upon substrate binding. nih.gov A rigid body movement of the catalytic domain, by about 17 degrees, occurs when an inhibitor or substrate binds, closing the cleft between the two large domains. nih.govresearchgate.net NAD+ binding is a cooperative process, requiring contributions from the C-terminal tails of adjacent subunits within the tetrameric structure. nih.gov High-resolution crystal structures have provided detailed snapshots of the catalytic process, identifying key residues and even the water molecule essential for the Michael addition step in adenosine formation. researchgate.net

The function of SAHH is subject to regulation by various post-translational modifications (PTMs), which can modulate its activity and interactions. biorxiv.orgplos.org PTMs are covalent modifications to proteins that occur after their synthesis and can dramatically expand their functional diversity. frontiersin.orgthermofisher.com In plants like Arabidopsis thaliana, SAHH has been found to undergo several types of modifications, many of which are conserved across different plant species, suggesting their evolutionary importance in regulating the trans-methylation machinery. biorxiv.orgplos.org

Key PTMs identified on SAHH include:

Phosphorylation : Modifications that can influence protein complex formation. plos.orgresearchgate.net

S-nitrosylation : The addition of a nitric oxide group. biorxiv.org

Acetylation : The addition of an acetyl group. biorxiv.org

Ubiquitination : The addition of ubiquitin, often targeting proteins for degradation. biorxiv.org

Studies on human SAHH have specifically investigated the impact of lysine (B10760008) acetylation. nih.gov Acetylation at positions Lys401 and Lys408 was found to negatively affect the catalytic activity of SAHH. nih.govrcsb.org X-ray crystallography revealed that this acetylation perturbs the hydrogen bonding patterns in the C-terminal region, which is critical for NAD+ binding. nih.govrcsb.org This suggests that the acetylation of SAHH could serve as a regulatory switch to globally influence cellular methylation patterns by reducing SAHH efficiency, leading to SAH accumulation and subsequent inhibition of methyltransferases. nih.gov

Post-Translational ModificationDescriptionVerified OccurrencePotential Biological Consequence
PhosphorylationAddition of a phosphate (B84403) group to specific amino acids.Arabidopsis thaliana biorxiv.orgplos.orgMay regulate protein complex formation and enzyme activity in response to environmental cues like light stress. plos.orgresearchgate.net
S-nitrosylationCovalent attachment of a nitric oxide moiety to a thiol group.Arabidopsis thaliana biorxiv.orgMay modulate enzyme function and signaling pathways.
AcetylationAddition of an acetyl group, typically to a lysine residue.Arabidopsis thaliana biorxiv.org, Human (Lys401, Lys408) nih.govReduces catalytic activity by perturbing NAD+ binding, potentially leading to global changes in cellular methylation. nih.govrcsb.org
UbiquitinationCovalent attachment of ubiquitin protein.Arabidopsis thaliana biorxiv.orgCan target the enzyme for degradation or alter its function and localization.

SAH and Oxidative Stress Pathways

S-adenosylhomocysteine is increasingly recognized for its contribution to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This section delves into the specific pathways through which SAH exerts its pro-oxidant effects.

Association with p66shc-Mediated Oxidative Stress

A significant mechanism by which SAH contributes to oxidative stress is through its interaction with the p66shc protein. Elevated levels of SAH have been shown to epigenetically upregulate the expression of p66shc, a protein implicated in mitochondrial ROS generation and the promotion of oxidative stress within cells and tissues. ahajournals.orgnih.gov This upregulation is often a result of hypomethylation of the p66shc gene promoter. nih.govnih.gov

Inhibition of SAH hydrolase (SAHH), the enzyme responsible for breaking down SAH, leads to an increase in plasma SAH levels. ahajournals.orgnih.gov This elevation in SAH is associated with increased p66shc expression, leading to enhanced production of reactive oxygen species and subsequent endothelial dysfunction. ahajournals.orgnih.govmdpi.com Studies have demonstrated that antioxidants or the use of siRNA to silence p66shc can prevent the SAH-induced generation of ROS and mitigate the associated impairment of endothelial vasomotor responses. nih.govresearchgate.net Furthermore, a positive correlation has been observed between plasma SAH levels and oxidative stress levels in patients with coronary artery disease. nih.govmdpi.com

Key Findings on SAH and p66shc-Mediated Oxidative StressOrganism/Cell TypeExperimental ApproachOutcomeReference
Elevated SAH induces endothelial dysfunctionApolipoprotein E-deficient (apoE-/-) miceDietary supplementation with SAHH inhibitor (adenosine dialdehyde) or SAHH shRNA injectionImpaired endothelium-dependent vascular relaxation and increased ROS production nih.gov
SAH upregulates p66shc expressionMouse aorta and human aortic endothelial cellsInhibition of SAH hydrolaseIncreased p66shc protein and mRNA levels ahajournals.orgnih.gov
p66shc mediates SAH-induced oxidative stressHuman endothelial cellsKnockdown of p66shcInhibition of homocysteine-stimulated ROS increase and ICAM-1 expression nih.gov
Epigenetic regulation of p66shc by SAHHuman patients with coronary artery diseaseAnalysis of plasma SAH and p66shc promoter methylationInverse association between plasma SAH and p66shc promoter hypomethylation nih.govmdpi.com

Role in Redox Balance and Glutathione (B108866) Synthesis

SAH plays a pivotal role in maintaining cellular redox balance, primarily through its influence on the synthesis of glutathione (GSH), a major intracellular antioxidant. researchgate.nettandfonline.com The hydrolysis of SAH to homocysteine and adenosine is a crucial step in this process. nih.gov Homocysteine can then enter the transsulfuration pathway to be converted into cysteine, which is the rate-limiting amino acid for the synthesis of glutathione. pnas.orgresearchgate.net

The balance between the remethylation of homocysteine to methionine and its entry into the transsulfuration pathway is tightly regulated and critical for cellular homeostasis. pnas.org Under conditions of oxidative stress, there is an enhanced use of the transsulfuration pathway to increase cysteine availability for glutathione synthesis. tandfonline.com However, SAH itself is a potent inhibitor of transmethylation reactions. nih.gov Furthermore, adenosine, a product of SAH hydrolysis, has been shown to inhibit glutathione synthesis, potentially at the level of the enzyme S-adenosylhomocysteine hydrolase. nih.gov This suggests a complex regulatory role for SAH and its metabolites in maintaining the cellular redox state.

FactorRole in Redox Balance and Glutathione SynthesisMechanismReference
S-adenosylhomocysteine (SAH) Inhibits transmethylation reactions.Potent inhibitor of methyltransferases. nih.gov
Homocysteine Precursor for cysteine synthesis via the transsulfuration pathway.Cysteine is the limiting reagent for glutathione synthesis. pnas.orgresearchgate.net
Glutathione (GSH) Major intracellular antioxidant.Defends against oxidative stress and detoxifies xenobiotics. researchgate.net
Adenosine Inhibits glutathione synthesis.Potentially by inhibiting S-adenosylhomocysteine hydrolase. nih.gov

SAH and Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a key organelle responsible for protein synthesis and folding. nih.gov An accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which activates the unfolded protein response (UPR). nih.govashpublications.org Emerging evidence indicates a strong association between elevated levels of SAH and the induction of ER stress. nih.gov

Studies have shown that increased plasma SAH levels can accelerate atherosclerosis, a process linked to the activation of ER stress. nih.gov This is accompanied by a significant increase in the expression of ER stress markers such as glucose-regulated protein-78 (GRP78) and C/EBP-homologous protein (CHOP). nih.govphysiology.org The mechanism appears to involve the modulation of histone methylation by SAH. nih.gov Specifically, elevated SAH is associated with a decrease in trimethylated histone H3 lysine 9 expression and a reduced occupancy of this repressive mark at the promoters of GRP78 and CHOP, leading to their increased expression. nih.gov These findings suggest that SAH-induced ER stress is a critical factor in the pathogenesis of certain diseases. nih.govphysiology.org

Research FindingModel SystemKey Markers InvestigatedImplicationReference
Elevated plasma SAH accelerates atherosclerosis via ER stressApolipoprotein E-deficient (apoE-/-) miceGRP78, CHOP, Trimethylated Histone H3 Lysine 9SAH contributes to atherosclerosis by activating the ER stress pathway through epigenetic modifications. nih.gov
Positive correlation between SAH levels and ER stress signalsMicropigs fed ethanol (B145695) and folate-deficient dietsGRP78, Caspase 12, SREBP-1cAbnormal methionine metabolism leading to increased SAH is linked to enhanced ER stress, promoting steatosis and apoptosis. physiology.org

Sah in Health and Disease Pathogenesis

SAH in Normal Physiological Processes

S-adenosylhomocysteine is integral to maintaining cellular equilibrium and function. Its influence extends to the very blueprint of life, regulating how genes are expressed, and plays a vital part in cell growth, homeostasis, and the synthesis of essential chemical messengers in the brain.

Regulation of Gene Expression

S-adenosylhomocysteine is a key player in the epigenetic regulation of gene expression, primarily through its inhibitory effect on methyltransferases. nih.govnih.gov Methylation, the addition of a methyl group to DNA or histone proteins, is a fundamental process that can alter gene activity without changing the DNA sequence itself. SAH, as a product of these methylation reactions, creates a negative feedback loop. nih.gov

Elevated levels of SAH can inhibit DNA methyltransferases (DNMTs), leading to DNA hypomethylation. This can result in the activation of genes that are normally silenced. researchgate.net Similarly, SAH can inhibit histone methyltransferases (HMTs), the enzymes responsible for adding methyl groups to histones. nih.govnih.gov Histone methylation is a complex process where the addition of methyl groups to specific lysine (B10760008) residues on histone tails can either activate or repress gene transcription, contributing to the "histone code" that dictates chromatin structure and gene accessibility. nih.govabcam.com For instance, the trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active genes, while the trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of gene silencing. nih.gov By inhibiting HMTs, SAH can disrupt this delicate balance, leading to widespread changes in gene expression. nih.gov

Some research suggests that gene silencing pathways that rely on both histone and DNA methylation are particularly sensitive to an increase in SAH levels. nih.gov This is because these pathways require two separate methylation reactions, both of which can be inhibited by the accumulation of SAH. nih.gov

Cell Growth and Homeostasis

The influence of S-adenosylhomocysteine extends to the fundamental processes of cell growth, proliferation, and the maintenance of a stable internal environment (homeostasis). Its regulatory role is often tied to the balance between SAM, the universal methyl donor, and SAH, the inhibitor of methylation. This balance, often expressed as the SAM/SAH ratio, is a critical determinant of the cell's methylation capacity and, consequently, its ability to regulate growth-related pathways. nih.gov

Studies have shown that the inhibition of S-adenosylhomocysteine hydrolase (AHCY), the enzyme that breaks down SAH, leads to an accumulation of SAH and a subsequent decrease in cell proliferation. researchgate.net This inhibition can induce cell cycle arrest, a state where the cell pauses its division process. researchgate.netnih.gov For example, in some breast cancer cell lines, the suppression of AHCY has been observed to cause cell cycle arrest at the G2/M phase. researchgate.net In liver cells, treatment with SAMe, which can influence the SAM/SAH ratio, has been shown to diminish cell proliferation and lead to S-phase cell cycle arrest. nih.gov

Autophagy, a cellular process of "self-eating" that removes damaged components and is crucial for homeostasis, is also influenced by the SAM/SAH ratio. nih.gov SAM can act as a sensor for nutrient availability and stress, thereby regulating the autophagic process. nih.gov Disruptions in the methionine cycle, leading to altered SAH levels, can therefore impact this essential cellular maintenance mechanism. nih.gov

Neurotransmitter Synthesis

The synthesis of key monoamine neurotransmitters, including serotonin (B10506) and dopamine (B1211576), is dependent on methylation reactions where S-adenosylmethionine (SAM) serves as the methyl donor. researchgate.net Consequently, the accumulation of S-adenosylhomocysteine can indirectly affect the production of these crucial brain chemicals.

The synthesis of serotonin from the amino acid tryptophan, and dopamine from the amino acid tyrosine, involves enzymatic steps that are influenced by the availability of SAM. researchgate.netmdpi.com For instance, phenylethanolamine-N-methyltransferase (PNMT), an enzyme involved in the synthesis of epinephrine (B1671497) from norepinephrine (B1679862) (which is derived from dopamine), requires SAM as a cofactor. mdpi.com Chronic administration of SAMe in animal studies has been shown to increase the concentration of monoamine neurotransmitters like serotonin and norepinephrine in the central nervous system and enhance dopaminergic activity. nih.gov

In individuals with certain neurological and psychiatric conditions, such as major depressive disorder, altered levels of SAM and homocysteine have been observed, alongside reduced levels of serotonin and dopamine in the cerebrospinal fluid. researchgate.net While the direct impact of SAH on neurotransmitter levels is an area of ongoing research, its role as a potent inhibitor of methylation suggests that an elevated SAH concentration could potentially hinder the synthesis of these vital neurotransmitters. researchgate.netnih.gov

SAH in Cardiovascular Diseases

Emerging evidence strongly implicates S-adenosylhomocysteine in the pathogenesis of cardiovascular diseases. Beyond its role in normal physiology, elevated levels of SAH have been identified as a significant biomarker and risk factor for adverse cardiovascular events, and it is believed to play a direct role in the development and progression of atherosclerosis.

SAH as a Biomarker and Risk Factor for Cardiovascular Events

Numerous studies have identified plasma S-adenosylhomocysteine as a more sensitive biomarker and independent risk factor for cardiovascular events than its precursor, homocysteine. nih.govresearchgate.net While hyperhomocysteinemia has long been recognized as a risk factor for cardiovascular disease, research suggests that the associated increase in SAH may be a more critical pathological factor. nih.govresearchgate.netpsu.edu

Clinical studies have demonstrated a strong correlation between elevated plasma SAH levels and the risk of all-cause and cardiovascular mortality in patients with coronary artery disease. nih.gov In one prospective study of patients undergoing coronary angiography, higher plasma SAH concentrations were independently associated with an increased risk of cardiovascular events, including fatal cardiovascular diseases, nonfatal myocardial infarction, and stroke. researchgate.net Another study focusing on patients with coronary artery disease found that for each standard deviation increase in plasma SAH, there was a 25% higher risk of total death and a 29% greater risk of cardiovascular death after adjusting for multiple variables. nih.gov

The utility of SAH as a biomarker extends to various populations, including those with a low baseline cardiovascular risk and patients with chronic kidney disease, where elevated SAH is also a predictor of adverse outcomes. researchgate.net

Below is a table summarizing findings from a study on the association between plasma SAH levels and the risk of cardiovascular mortality in patients with coronary artery disease.

Hazard Ratio (HR) for Each 1 SD Increase in Plasma SAHAll-Cause MortalityCardiovascular Mortality
Age- and Sex-Adjusted HR (95% CI)1.30 (1.22-1.38)1.34 (1.25-1.43)
Multivariable-Adjusted HR (95% CI)1.25 (1.17-1.34)1.29 (1.20-1.39)

Data adapted from a study on patients with coronary artery disease. nih.gov

Role in Atherosclerosis Development and Progression

S-adenosylhomocysteine is not merely a passive marker of cardiovascular risk; it actively contributes to the development and progression of atherosclerosis, the underlying cause of most cardiovascular diseases. nih.gov Elevated SAH levels have been shown to promote the formation of atherosclerotic plaques and increase their calcification. nih.gov

The pro-atherosclerotic effects of SAH are multifaceted. It can induce endothelial dysfunction, an early event in atherosclerosis, by impairing the production of nitric oxide, a key molecule for blood vessel health. nih.gov SAH also promotes inflammation within the blood vessel wall, a critical component of atherosclerotic plaque development. nih.gov Furthermore, elevated SAH can stimulate the proliferation of vascular smooth muscle cells, which contributes to the growth of atherosclerotic lesions. nih.gov

Animal studies have provided direct evidence for the causal role of SAH in atherosclerosis. In mouse models, inducing an elevation of plasma SAH, even with normal homocysteine levels, significantly accelerates the progression of atherosclerosis. nih.gov These studies have also linked elevated SAH to increased expression of markers for endoplasmic reticulum stress, a cellular stress response implicated in atherosclerosis, through the epigenetic modulation of histone methylation. nih.gov Research has also shown that SAH-deficiency in smooth muscle cells leads to larger and more calcified atherosclerotic plaques. nih.gov

The following table presents data from a study investigating the association between plasma SAH levels and coronary artery lesions in patients undergoing coronary angiography.

ParameterAtherosclerosis (AS) GroupCoronary Artery Disease (CAD) Group
Plasma SAH (nmol/L)19.2 ± 1.523.09 ± 2.4
SAM/SAH Ratio5.1 ± 0.74.1 ± 1.1

Data from a case-control study showing significantly higher SAH levels in patients with coronary artery disease compared to those with atherosclerosis alone. researchgate.net

Endothelial Dysfunction Mediated by SAH

S-adenosylhomocysteine (SAH) is increasingly recognized as a critical mediator of endothelial dysfunction, an early event in the development of atherosclerosis and other cardiovascular diseases. mdpi.comulisboa.pt Elevated levels of SAH, the metabolic precursor to homocysteine, are considered a more sensitive biomarker for cardiovascular disease than homocysteine itself. nih.govnih.gov The accumulation of SAH disrupts endothelial homeostasis, promoting a pro-atherogenic state. ulisboa.pt

The mechanisms through which SAH induces endothelial dysfunction are multifactorial. A primary pathway involves the inhibition of various cellular methyltransferases, leading to hypomethylation. mdpi.comulisboa.pt This disruption in methylation has several downstream consequences for endothelial cells:

Reduced Nitric Oxide (NO) Bioavailability: SAH accumulation has been shown to decrease the production of nitric oxide (NO), a key vasodilator and signaling molecule that maintains vascular homeostasis. ulisboa.ptahajournals.org While SAH may increase the mRNA levels of endothelial nitric oxide synthase (eNOS), it leads to a decrease in the actual eNOS protein and its activity, thereby reducing NO production. ulisboa.pt This impairment of the NO pathway is a central feature of endothelial dysfunction. ahajournals.org

Increased Oxidative Stress: Elevated SAH promotes oxidative stress within endothelial cells. mdpi.com This is achieved, in part, by suppressing the expression of major cellular antioxidants like glutathione (B108866) peroxidase-1 (GPx-1). ulisboa.pt SAH accumulation inhibits the proper methylation of selenocysteine-tRNA, which is essential for the synthesis of selenoproteins such as GPx-1. ulisboa.pt Furthermore, SAH can induce the production of reactive oxygen species (ROS) through the epigenetic upregulation of p66shc, a protein involved in oxidative stress pathways. ahajournals.orgnih.gov This process is linked to the hypomethylation of the p66shc gene promoter. ahajournals.orgnih.gov The resulting oxidative stress can lead to the oxidation of LDL, a key step in the formation of atherosclerotic plaques. mdpi.com

Pro-inflammatory State: SAH induces an inflammatory response in the vasculature. It triggers the activation of both canonical and non-canonical NF-κB pathways, which are central regulators of inflammation. vectorbiolabs.com This activation leads to the increased expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells, which in turn promotes the adhesion and migration of leukocytes into the vessel wall, a critical step in atherogenesis. ulisboa.ptvectorbiolabs.com

Apoptosis: Studies have demonstrated that SAH can induce apoptosis (programmed cell death) and phosphatidylserine (B164497) exposure in endothelial cells, independent of homocysteine levels. nih.gov This cytotoxic effect contributes to the damage of the endothelial lining. nih.gov

Atherosclerotic Calcification and SAHH Deficiency

Atherosclerotic calcification, once considered a passive degenerative process, is now understood to be an active, cell-mediated pathology that contributes to plaque instability and cardiovascular events. nih.gov Emerging research has identified a significant link between S-adenosylhomocysteine hydrolase (SAHH) deficiency, the resultant accumulation of SAH, and the promotion of atherosclerotic calcification. ahajournals.org

Studies have shown that in patients with coronary artery calcification, the activity of SAHH is inversely associated with the severity of calcification, while plasma SAH levels are positively associated. nih.govahajournals.org This suggests that reduced SAHH function and consequently higher SAH levels are directly involved in the calcification process.

The primary mechanism appears to be driven by vascular smooth muscle cells (SMCs). nih.gov Under normal conditions, SMCs maintain the structural integrity of the vessel wall. However, in the presence of high SAH levels due to SAHH deficiency, these cells can undergo a transformation into osteoblast-like cells, which then mediate the deposition of calcium in the vessel wall. nih.govnih.gov

Key research findings highlight the following pathway:

SAHH Deficiency in SMCs: Genetic knockout models in mice have demonstrated that a deficiency of SAHH specifically in vascular smooth muscle cells, but not in endothelial cells or macrophages, promotes diet-induced atherosclerotic calcification. ahajournals.org

Epigenetic Upregulation of Pro-calcific Genes: SAHH deficiency leads to SAH accumulation, which inhibits DNA methyltransferase 3b (DNMT3b). ahajournals.org This inhibition results in the hypomethylation of the promoter region of H19, a long non-coding RNA. nih.gov

Activation of Runx2: The upregulation of H19, in turn, leads to an increase in the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblastic (bone-forming) differentiation. nih.govahajournals.org

Osteogenic Reprogramming of SMCs: The activation of the H19-Runx2 axis drives the osteogenic reprogramming of SMCs, leading to increased calcium deposition and the progression of atherosclerotic calcification. ahajournals.org

In animal models, heterozygous knockout of the SAHH gene in atherosclerotic mice (ApoE−/−) resulted in markedly increased calcium nodule formation in the aorta and larger atherosclerotic plaques compared to control mice. nih.govahajournals.org These findings underscore the causal role of SAHH deficiency and SAH accumulation in promoting the calcification of atherosclerotic plaques. nih.govmdpi.com

Myocardial Ischemia

Myocardial ischemia occurs when blood flow to the heart muscle is reduced, depriving it of oxygen. S-adenosylhomocysteine has been identified as a highly sensitive metabolic index for detecting regional myocardial underperfusion. nih.gov During ischemic events, changes in cellular metabolism lead to a significant accumulation of SAH in the affected heart tissue.

Research in animal models has provided quantitative insights into this process. In a canine model of coronary artery ligation, SAH levels increased dramatically from a baseline of approximately 1.3 nmoles/g to over 100 nmoles/g in the ischemic region after just 30 minutes. nih.gov This accumulation is tightly correlated with the reduction in regional myocardial blood flow. Studies show that SAH levels begin to rise steeply only when blood flow drops below 0.6 ml/min/g, a threshold indicating that the heart's autoregulatory reserve is exhausted. nih.gov In fact, the rate of SAH accumulation was enhanced by 400% in regions where blood flow was between 0.4-0.6 ml/min/g, a range where other metabolic markers like adenine (B156593) nucleotides and lactate (B86563) were not yet significantly affected. nih.gov

This rapid and pronounced increase makes SAH a more sensitive indicator of early ischemic injury than many traditional markers. nih.gov The accumulation of SAH is also observed in a transmural gradient, with levels being highest in the subendocardial layers of the heart, the region most vulnerable to ischemia. nih.gov

While elevated homocysteine is a known risk factor for coronary artery disease, some studies suggest that SAH may play a more direct role in the pathophysiology of acute myocardial infarction (AMI). ahajournals.orgcapes.gov.br In patients who have suffered a myocardial infarction, elevated troponin levels, a key indicator of cardiac muscle damage, are a common finding. nih.govnih.govceemjournal.org Studies investigating metabolic profiles in AMI patients have shown significantly higher levels of SAH compared to healthy controls, implicating it as a potential biomarker for the event. researchgate.netresearchgate.net

Relationship with Hyperhomocysteinemia

Hyperhomocysteinemia, or elevated levels of homocysteine in the blood, is a well-established independent risk factor for cardiovascular disease. nih.gov However, the precise mechanism of its toxicity has been a subject of extensive research. A growing body of evidence indicates that many of the detrimental vascular effects previously attributed solely to homocysteine are actually mediated by its direct metabolic precursor, S-adenosylhomocysteine. mdpi.comahajournals.org

The biochemical relationship is rooted in the methionine cycle. SAH is formed when S-adenosylmethionine (SAM) donates its methyl group in numerous transmethylation reactions. nih.gov SAH is then hydrolyzed by the enzyme SAH hydrolase (SAHH) into homocysteine and adenosine (B11128). mdpi.com This reaction is reversible, and the equilibrium strongly favors the synthesis of SAH from homocysteine and adenosine. mdpi.com Therefore, under conditions where homocysteine removal is impaired, leading to hyperhomocysteinemia, the reaction shifts towards the accumulation of SAH. nih.gov

This direct precursor-product relationship means that a chronic elevation in homocysteine levels leads to a parallel increase in intracellular and plasma SAH concentrations. nih.govahajournals.org Several studies have demonstrated that SAH is a more sensitive and, in some cases, a better predictor of cardiovascular risk and mortality than homocysteine. nih.govnih.govnih.govnih.gov This has led to the concept that elevated SAH, rather than homocysteine itself, may be the primary culprit in the cardiovascular risk associated with hyperhomocysteinemia. nih.gov

This hypothesis is strengthened by findings from clinical interventions. Supplementation with B vitamins (like folate and B12) can effectively lower plasma homocysteine levels, but often fails to reduce plasma SAH levels. nih.gov This may explain why large-scale clinical trials of homocysteine-lowering vitamin therapy have not consistently resulted in a reduction of cardiovascular events. nih.govnih.gov

SAH in Neurological and Neurodegenerative Disorders

The role of S-adenosylhomocysteine extends beyond cardiovascular health into the realm of neurological and neurodegenerative disorders. As a potent inhibitor of methyltransferases, SAH can disrupt critical methylation processes within the central nervous system that are vital for normal development and function. researchgate.net These processes include the synthesis of neurotransmitters and the maintenance of myelin, the protective sheath around nerve fibers. nih.gov

Disruptions in methylation balance due to elevated SAH are implicated in several pathological conditions. researchgate.net The most direct evidence of SAH's impact on the nervous system comes from the study of a rare genetic disorder where its accumulation is the primary biochemical defect.

S-Adenosylhomocysteine Hydrolase (SAHH) Deficiency: A Genetic Disorder

S-adenosylhomocysteine hydrolase (SAHH) deficiency is a rare, autosomal recessive inherited metabolic disorder caused by mutations in the AHCY gene. nih.govorpha.netmetabolicsupportuk.org This gene provides the instructions for making the SAHH enzyme, which is crucial for the hydrolysis of SAH into homocysteine and adenosine. metabolicsupportuk.orgnih.gov When the AHCY gene is mutated, the resulting enzyme is deficient or non-functional, leading to a massive accumulation of SAH in all tissues, including the brain. researchgate.netorpha.netnih.gov

Biochemically, the disorder is characterized by markedly elevated plasma levels of SAH and its precursor, S-adenosylmethionine (SAM), often with normal or only slightly elevated total homocysteine levels. researchgate.netorpha.net This unique profile distinguishes it from other disorders of methionine metabolism. orpha.net The disease is extremely rare, with fewer than 1 in 1,000,000 people affected worldwide. orpha.netmetabolicsupportuk.org

The primary pathogenic mechanism is believed to be the profound inhibition of numerous methyltransferases by the extremely high levels of SAH. researchgate.netnih.gov This widespread disruption of methylation-dependent reactions affects multiple organ systems, with the liver, muscles, and central nervous system being particularly vulnerable. orpha.netbabydetect.com

SAHH deficiency presents with a wide spectrum of clinical severity, ranging from severe cases with in utero onset and death in early infancy to milder forms that are diagnosed in adulthood. orpha.netbabydetect.com Despite this variability, a core set of clinical features, particularly neurological impairments, is consistently observed. researchgate.netorpha.net

The onset of symptoms is typically in the neonatal period or early infancy. orpha.netmetabolicsupportuk.org Common neurological and related manifestations include:

Severe Myopathy and Hypotonia: A prominent feature is muscle disease (myopathy) characterized by significant hypotonia (low muscle tone) and muscle weakness. nih.govorpha.netrarediseases.org This is often accompanied by markedly elevated levels of creatine (B1669601) kinase (CK) in the blood. nih.govbabydetect.com

Psychomotor and Developmental Delay: Affected individuals almost universally exhibit slow psychomotor development. nih.govnih.gov Developmental milestones are significantly delayed, and in some cases, development may cease altogether without treatment. nih.gov

Delayed Myelination and Brain Abnormalities: Brain MRI scans often reveal white matter atrophy and a significant delay in myelination, the process of coating nerve axons with a protective myelin sheath that is essential for efficient nerve impulse conduction. nih.govnih.gov In the most severe cases, congenital brain anomalies such as pontine and cerebellar hypoplasia (underdevelopment of the pons and cerebellum) and a hypoplastic corpus callosum have been reported. researchgate.netorpha.netbabydetect.com

Behavioral Disorders: Behavioral issues, including attention-deficit/hyperactivity disorder, are frequently reported in affected children. researchgate.netorpha.net

Other Neurological Signs: Other common findings include microcephaly (an abnormally small head) and strabismus (misalignment of the eyes). orpha.netmetabolicsupportuk.org

The table below summarizes the key clinical manifestations associated with SAHH deficiency.

CategoryClinical ManifestationFrequency / CommonalityDescription
NeurologicalPsychomotor / Developmental DelayVery CommonSignificant delay in achieving motor and cognitive milestones. nih.govnih.gov
NeurologicalDelayed MyelinationCommonSlow development of the protective myelin sheath around nerves, visible on MRI. nih.govnih.gov
NeurologicalBehavioral DisordersFrequentIncludes attention-deficit/hyperactivity disorder. researchgate.netorpha.net
NeurologicalMicrocephalyFrequentCondition where the head is smaller than normal. orpha.netmetabolicsupportuk.org
NeurologicalBrain AnomaliesReported in severe casesIncludes underdevelopment of the pons and cerebellum. orpha.netbabydetect.com
MuscularMyopathy & HypotoniaVery CommonMuscle disease with significantly reduced muscle tone and weakness. nih.govorpha.net
SystemicLiver DysfunctionCommonHepatopathy with elevated liver enzymes. orpha.netbabydetect.com
SystemicCoagulation ProblemsVariableIssues with blood clotting. orpha.netmetabolicsupportuk.org
Impact on Psychomotor Development and Myelination

S-adenosylhomocysteine hydrolase (SAHH) deficiency is a rare, multisystemic inherited metabolic disorder that underscores the critical role of S-adenosylhomocysteine (SAH) metabolism in human development. orpha.net Patients with SAHH deficiency often present in infancy with significant psychomotor and developmental delays. orpha.netnih.govmetabolicsupportuk.org Clinical features frequently include marked hypotonia (low muscle tone) and myopathy (muscle tissue disease). orpha.netmetabolicsupportuk.orgpnas.org

A key neurological finding in this disorder is abnormal or delayed myelination in the central nervous system. nih.govmetabolicsupportuk.orgpnas.org Myelination, the formation of a fatty sheath around nerve axons, is essential for the efficient conduction of nerve signals. nih.gov Brain MRI scans of affected individuals have shown white matter atrophy and significantly slower myelination than expected for their age. pnas.orgnih.gov In one case, electron microscopy of muscle tissue revealed numerous abnormal myelin figures. pnas.orgnih.gov The severe reduction in S-adenosylmethionine (SAM), the precursor to SAH, has also been associated with demyelination in other metabolic disorders, providing further evidence for the link between this metabolic pathway and the integrity of myelin sheaths. nih.gov The regulation of the Schwann cell DNA methylome by SAM levels is crucial for peripheral nerve myelination, and disruptions in this process can lead to myelin defects. nih.gov

SAHH Deficiency as a Model System for Methylation Research

SAHH deficiency serves as a crucial human model system for understanding the systemic importance of methylation. Methylation reactions, which involve the transfer of a methyl group to substrates like DNA, RNA, and proteins, are fundamental to countless biological processes. nih.govresearchgate.net These reactions universally use S-adenosylmethionine (SAM) as the methyl donor, producing SAH as a byproduct. nih.govresearchgate.net

SAH is a potent inhibitor of most SAM-dependent methyltransferases. nih.gov The enzyme S-adenosylhomocysteine hydrolase (SAHH) is the only enzyme in eukaryotes capable of catabolizing SAH by hydrolyzing it into adenosine and homocysteine. pnas.orgnih.gov This function is essential to prevent the toxic accumulation of SAH and the subsequent feedback inhibition of methylation reactions. nih.gov Therefore, the genetic deficiency of SAHH creates a natural model where SAH accumulates to high levels, leading to global hypomethylation. nih.gov Studying patients with this rare disorder provides invaluable insights into how the disruption of the SAM/SAH ratio and the inhibition of methyltransferases affect a wide array of cellular functions, leading to the multisystemic pathology observed in the disease. nih.govnih.gov

Alzheimer's Disease and Brain SAH Levels

Research into the role of SAH in Alzheimer's disease (AD) points to a significant disruption in methylation-related pathways. Studies have found that SAH levels are significantly elevated in the brains of individuals with AD. nih.gov One post-mortem study found that SAH was 26% higher in the prefrontal cortex of AD patients compared to controls. nih.gov This increase in brain SAH correlated with greater inhibition of methyltransferase activity and was inversely correlated with cognitive function as measured by the Mini-Mental State Examination (MMSE). nih.gov

However, findings across different types of samples have shown some variation. While direct brain tissue analysis showed increased SAH, other studies measuring metabolites in cerebrospinal fluid (CSF) have reported different results. nih.govnih.gov One study found that both SAM and SAH levels were severely decreased (by 56% to 79% for SAH) in multiple brain regions of AD patients. nih.gov In CSF, some studies have noted that AD patients have significantly lower levels of SAM and a correspondingly lower SAM/SAH ratio, which indicates a reduced methylation capacity. uzh.chkarger.com Another analysis of CSF found that while SAH levels increased with cognitive impairment, SAM levels did not change significantly. alzdiscovery.org These differing results may reflect the complexity of the disease and the compartmentalization of these metabolites, but they collectively point to an imbalance in one-carbon metabolism as a feature of AD. nih.govnih.govuzh.chnih.gov

Research Findings on SAH in Alzheimer's Disease
Study FindingSample TypePatient Group vs. Control GroupReference
SAH significantly higher (26%)Brain (Prefrontal Cortex)AD Patients vs. Normals nih.gov
SAH severely decreased (56-79%)Brain (Multiple Areas)AD Patients vs. Matched Controls nih.gov
SAM/SAH ratio significantly lowerCerebrospinal Fluid (CSF)AD Patients vs. Controls uzh.chkarger.com
SAH levels increased with cognitive impairmentCerebrospinal Fluid (CSF)Cognitively Impaired vs. Cognitively Normal alzdiscovery.org

Autism Spectrum Disorder (ASD) and Epigenetic Modifications

A growing body of evidence suggests that impaired methylation capacity, reflected by altered SAH levels, is a significant biochemical feature of Autism Spectrum Disorder (ASD). nih.gov Multiple studies have found that children with ASD have significantly higher plasma concentrations of SAH compared to neurotypical control children. nih.govcabidigitallibrary.org This is accompanied by significantly lower levels of the methyl donor SAM, leading to a markedly decreased SAM/SAH ratio. nih.govcabidigitallibrary.orgresearchgate.net The SAM/SAH ratio is a critical indicator of the body's methylation potential; a lower ratio signifies an impaired capacity for methylation reactions. cabidigitallibrary.orgnih.gov

This impaired methylation capacity is believed to contribute to the development and clinical manifestation of ASD, potentially through epigenetic mechanisms. cabidigitallibrary.orgnih.gov Epigenetics involves modifications to DNA, such as methylation, that regulate gene expression without changing the DNA sequence itself. nih.gov Given that DNA methylation is crucial for normal brain development, a systemic impairment in this process could contribute to the altered neurodevelopment characteristic of ASD. researchgate.netnih.gov The accumulation of SAH inactivates methyltransferase enzymes, hindering essential methylation processes. austinpublishinggroup.com These consistent findings support the association between impaired methylation capacity and ASD and suggest that these metabolites could be important biomarkers. nih.gov

Metabolic Biomarkers in Autism Spectrum Disorder (ASD)
BiomarkerFinding in ASD Patients vs. ControlsImplicationReference
S-adenosylhomocysteine (SAH)Significantly higher levelsInhibition of methyltransferases nih.govcabidigitallibrary.org
S-adenosylmethionine (SAM)Significantly lower levelsReduced methyl donor availability nih.govcabidigitallibrary.org
SAM/SAH RatioSignificantly lower ratioImpaired methylation capacity nih.govcabidigitallibrary.orgresearchgate.net

SAH in Other Chronic Diseases

Kidney Disease

In patients with chronic kidney disease (CKD), the metabolism of SAH is significantly disrupted. oup.com The kidneys play a major role in the disposal of SAH from the body; it is estimated that 40% of extracellular SAH is extracted by the kidneys. mdpi.com Consequently, in patients with renal failure, plasma concentrations of SAH are markedly elevated. mdpi.comnih.gov This elevation is observed even in early stages of CKD and becomes more pronounced as the disease progresses. mdpi.comoup.com

The accumulation of SAH in CKD is often accompanied by an increase in plasma SAM and homocysteine. oup.comoup.com Despite the increase in SAM, the SAM/SAH ratio in plasma is significantly decreased in patients with renal failure. oup.comnih.gov A low SAM/SAH ratio is also observed in the urine of CKD patients and is associated with a decline in the glomerular filtration rate (GFR). oup.comproquest.com An elevated level of SAH in blood plasma has been shown to be more closely associated with the risk of vascular complications in CKD patients than even the widely recognized risk factor of elevated homocysteine. oup.comoup.com The accumulation of SAH may contribute to the increased cardiovascular morbidity in CKD patients by inhibiting DNA methyltransferases and causing epigenetic dysregulation. mdpi.com

SAH and Related Metabolites in Chronic Kidney Disease (CKD)
MetaboliteSample TypeFinding in CKD Patients vs. Healthy ControlsReference
S-adenosylhomocysteine (SAH)PlasmaMarkedly elevated mdpi.comnih.gov
S-adenosylmethionine (SAM)PlasmaElevated nih.gov
SAM/SAH RatioPlasmaSignificantly decreased oup.comnih.gov
SAM/SAH RatioUrineSignificantly decreased oup.comoup.comproquest.com

Diabetes

Elevated levels of homocysteine are a known risk factor for cardiovascular disease, a major cause of mortality in diabetic patients. portlandpress.com Research indicates that the associated increase in SAH may be a more sensitive biomarker for these complications than homocysteine itself. nih.gov In patients with type 2 diabetes and nephropathy, methionine transmethylation and homocysteine clearance are impaired, which can contribute to hyperhomocysteinemia. diabetesjournals.org

Studies on bone marrow mesenchymal stem cells (BMSCs) have shown that diabetes can lead to a decrease in the expression and activity of SAHH. windows.net This deficiency results in the accumulation of SAH and homocysteine within the cells, contributing to increased oxidative stress and impaired cellular function. windows.net Specifically, in diabetic BMSCs, the reduced SAHH activity is linked to an inhibition of the Nrf2-mediated antioxidant capacity, which compromises the therapeutic potential of these stem cells for conditions like diabetic cardiomyopathy. windows.net Overexpression of SAHH in these diabetic cells has been shown to restore their biological activity and function, highlighting the critical role of SAH metabolism in the context of diabetes. windows.net

Obesity

The accumulation of SAH has been shown to directly impact the functionality of adipocytes, the cells that store fat. In laboratory studies using murine 3T3-L1 preadipocytes, exposure to SAH during differentiation led to impaired glucose uptake and altered lipolysis in the mature adipocytes. diabetesjournals.org This suggests that elevated SAH levels can contribute to the metabolic dysregulation seen in obesity.

The mechanism behind this impairment involves epigenetic changes. SAH exposure was found to reduce the expression of key genes involved in adipocyte function, such as CAAT enhancer-binding protein-α (Cebpα) and retinoid x receptor-α (Rxrα). diabetesjournals.org This reduction in gene expression was associated with increased methylation on the promoter regions of these genes, specifically an increase in the repressive histone mark H3K27me3. diabetesjournals.org These findings indicate that SAH can alter adipocyte function through epigenetic modifications, potentially linking nutritional imbalances to the development of obesity-related complications. diabetesjournals.org While some studies have linked S-adenosylmethionine (SAM), the precursor to SAH, with fat mass, SAH itself was not found to be independently associated with adiposity in one cross-sectional study of older adults. nih.govresearchgate.net

Table 1: Effect of S-adenosylhomocysteine (SAH) on Adipocyte Function and Gene Expression

ParameterEffect of SAH TreatmentAssociated Gene/Protein ChangesReference
Glucose UptakeReduced basal and insulin-stimulated glucose uptake- diabetesjournals.org
LipolysisReduced basal and isoproterenol-stimulated lipolysis- diabetesjournals.org
Gene ExpressionSignificantly reduced expressionCAAT enhancer-binding protein-α (Cebpα), Cebpβ, Retinoid x receptor-α (Rxrα) diabetesjournals.org
Epigenetic MarksIncreased repressive histone methylation (H3K27me3) on gene promotersCebpα and Rxrα promoters diabetesjournals.org

Liver Diseases

The liver is the primary site of methionine metabolism, making it particularly susceptible to disruptions in this pathway. nih.gov An elevation of intracellular SAH is considered a key factor in the pathogenesis of alcohol-related liver disease (ALD). nih.gov The earliest stage of ALD is steatosis, or the accumulation of fat in hepatocytes. nih.gov

Experimental studies have demonstrated that increasing intracellular SAH levels, even in the absence of alcohol, is sufficient to promote fat accumulation in hepatocytes. nih.gov This was evidenced by increased triglyceride levels and larger lipid droplets within the cells. The accumulation of fat was accompanied by changes in the expression of proteins that regulate lipid droplet size and number, a decrease in the levels of lipases that break down fat, and an increase in the expression of factors involved in fat synthesis and transport. nih.gov In human liver cirrhosis and hepatocellular carcinoma, a reduced abundance of mRNA for the main enzymes in methionine metabolism, including SAHH, has been observed. elsevier.esmedigraphic.com

Immune Disorders

Methylation is a fundamental process for maintaining normal T and B cell immune responses. oup.com Failures in maintaining proper DNA and protein methylation status have been linked to the development of autoimmune diseases such as systemic lupus erythematosus (SLE). oup.com Since SAH is a potent inhibitor of methylation reactions, its accumulation can disrupt immune function. elsevier.es

Disruption of the SAM cycle, which would lead to an altered SAM/SAH ratio, has been shown to suppress T cell immune responses. oup.com This includes defects in T-cell receptor signaling and a decrease in T-cell activation, proliferation, and cytokine production. oup.com In mouse models of lupus, the administration of a methylation inhibitor led to a significant amelioration of disease symptoms, including reduced splenomegaly, autoantibody production, and kidney damage. oup.com This demonstrates the central role of SAM-dependent methylation, and by extension the inhibitory influence of SAH, in T-cell function and the pathogenesis of lupus. oup.com In patients with primary biliary cholangitis, an autoimmune liver disease, treatment with SAMe was shown to reduce autoimmune markers, an effect linked to its antioxidant and S-glutathionylation properties. nih.gov

Cancer Pathogenesis

The metabolism of one-carbon units, including the cycle that generates and degrades SAH, is frequently dysregulated in cancer. nih.gov This dysregulation can influence tumor initiation, its progression, and how it responds to therapy. nih.gov

S-adenosylhomocysteine hydrolase (SAHH) is the enzyme responsible for breaking down SAH. oup.com Its downregulation can lead to the accumulation of SAH, which in turn inhibits cellular methylation reactions. oup.com This inhibition can lead to epigenetic alterations that contribute to cancer development. oup.com

Studies have identified SAHH as a potential tumor suppressor gene. oup.comnih.gov Research involving a genome-wide screen identified that inactivating SAHH allows cells to bypass normal proliferative controls, such as those mediated by the p53 and p16INK4a tumor suppressor proteins. oup.comnih.gov Further investigation revealed that SAHH mRNA was lost in approximately 50% of tumor tissues from a cohort of 206 patients with various types of cancer when compared to their normal tissue counterparts. oup.comoup.comnih.gov Specifically, in a study of 40 colon cancer patients, SAHH downregulation was detected in 67% of cases. oup.com This widespread downregulation across different cancers suggests that the loss of SAHH function is a relevant event in the multistep process of tumorigenesis. oup.com

Table 2: Downregulation of SAHH in Human Tumors

Study PopulationFindingImplicationReference
206 patients with various tumor typesSAHH mRNA was lost in 50% of tumor tissues compared to normal counterparts.Suggests SAHH may be a largely unexplored tumor suppressor. oup.comoup.comnih.gov
40 colon cancer patientsSAHH downregulation was detected in 27 out of 40 cases (67%).Highlights the high frequency of SAHH loss in a specific cancer type. oup.com

The accumulation of SAH and the resulting inhibition of methylation play a multifaceted role in cancer. nih.gov Global DNA hypomethylation, a consequence of an elevated SAH/SAM ratio, can lead to genomic instability and the aberrant expression of genes, which are early events in tumorigenesis. nih.govoup.com

The influence of SAH and its metabolic pathway extends to therapeutic resistance. For example, in melanoma cells resistant to the BRAF inhibitor vemurafenib, an activation of serine/glycine biosynthesis, a pathway connected to one-carbon metabolism, has been observed. mdpi.com Similarly, resistance to the EGFR inhibitor erlotinib (B232) in lung adenocarcinoma has been linked to the upregulation of an enzyme in this pathway and increased resistance to oxidative stress. mdpi.com In neuroblastoma cells, resistance to certain nucleoside analogue inhibitors of SAHH was correlated with the overexpression of S-adenosylmethionine synthetase, the enzyme that produces the precursor to SAH. aacrjournals.org This suggests that cancer cells can adapt their metabolic pathways to overcome drugs that target SAH metabolism, contributing to therapeutic resistance. aacrjournals.org Modulating SAMe availability and targeting related enzymes is being explored as a strategy to enhance the efficacy of existing cancer treatments and overcome resistance. nih.gov

Compound Names Mentioned in the Article

Aberrant Methylation Patterns in Cancer

S-adenosylhomocysteine (SAH) plays a critical role in the epigenetic landscape of cancer through its potent inhibition of DNA methyltransferases (DNMTs). researchgate.netnih.gov DNA methylation is a fundamental epigenetic mechanism that, when dysregulated, can contribute to carcinogenesis. nih.gov In cancer cells, there is a characteristic global hypomethylation of the genome, while specific gene promoter regions, particularly CpG islands, often exhibit hypermethylation. biochemia-medica.com This aberrant methylation pattern can lead to the silencing of tumor suppressor genes and the activation of oncogenes. nih.govbiochemia-medica.compatsnap.com

Inhibition of S-adenosylhomocysteine hydrolase (SAHH), the enzyme responsible for hydrolyzing SAH, has been shown to induce hypomethylation of the genome. nih.gov Conversely, overexpression of SAHH can lead to hypermethylation. nih.gov This highlights the delicate balance required for maintaining normal methylation patterns and how its disruption can contribute to the cancerous phenotype. nih.govoup.com Studies have shown that SAHH inhibitors can interfere with the abnormal methylation processes in cancer cells, potentially reactivating tumor suppressor genes and inhibiting cancer cell growth. patsnap.com

Table 1: Impact of S-adenosylhomocysteine on DNA Methylation in Cancer

FeatureDescriptionImplication in Cancer
Global Hypomethylation Widespread decrease in methylation across the genome. biochemia-medica.comGenomic instability, activation of oncogenes. researchgate.netmdpi.com
Focal Hypermethylation Localized increase in methylation, often in CpG islands of promoter regions. biochemia-medica.comSilencing of tumor suppressor genes. nih.govpatsnap.com
DNMT Inhibition SAH competitively inhibits DNA methyltransferases. researchgate.netReduced overall methylation capacity. healthmatters.io
SAHH Regulation The enzyme S-adenosylhomocysteine hydrolase (SAHH) regulates SAH levels. nih.govInhibition of SAHH leads to SAH accumulation and hypomethylation, while overexpression can cause hypermethylation. nih.gov
Role in Cell Cycle Arrest and Apoptosis

The influence of S-adenosylhomocysteine extends to the fundamental cellular processes of cell cycle progression and programmed cell death, or apoptosis. Inhibition of S-adenosylhomocysteine hydrolase (SAHH), leading to increased intracellular SAH levels, has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov

Specifically, studies using SAHH inhibitors like 3-deazaneplanocin (B1662806) A (DZNep) and its analogs in breast cancer cells have shown a dose-dependent growth inhibition. nih.gov This inhibition was attributed to an arrest of the cell cycle at the G2/M phase and the induction of apoptosis. nih.gov The accumulation of SAH, by inhibiting methyltransferases, can disrupt the methylation of histones and other proteins crucial for cell cycle regulation. nih.gov

Furthermore, the modulation of SAH levels can impact signaling pathways that govern cell survival and death. For instance, in gallbladder cancer cells, while the related molecule S-adenosylmethionine (SAM) was shown to induce apoptosis and cell cycle arrest in the G0/G1 phase through the suppression of the JAK2/STAT3 pathway, the underlying principle of methylation balance is key. nih.gov A disruption in the SAM/SAH ratio, a marker for cellular methylation potential, is a critical factor. nih.govnih.gov

In the context of immune cells, SAHH inhibitors have been shown to decrease the activation of CD4+ T cells and induce their apoptosis. nih.gov This suggests that the accumulation of SAH can trigger apoptotic pathways in lymphocytes, which has implications for both cancer and autoimmune diseases. nih.gov

Table 2: Effects of SAH on Cell Cycle and Apoptosis

Cellular ProcessEffect of Increased SAHMechanism
Cell Cycle Arrest, typically at G2/M or G0/G1 phase. nih.govnih.govInhibition of methyltransferases affecting cell cycle regulatory proteins. nih.gov
Apoptosis Induction of programmed cell death. nih.govnih.govDisruption of survival signaling pathways (e.g., JAK2/STAT3) and activation of apoptotic cascades. nih.govnih.gov
Cancer Cell Growth Inhibition of proliferation. nih.govCombined effect of cell cycle arrest and apoptosis. nih.gov

Sepsis and Organ Dysfunction

Recent research has highlighted S-adenosylhomocysteine as a significant metabolic factor in the context of sepsis and associated organ dysfunction. nih.govnih.gov Sepsis is characterized by a dysregulated host response to infection, which can lead to life-threatening organ failure. youtube.com A critical element in the pathogenesis of septic organ dysfunction is tissue hypoxia, a state of inadequate oxygen supply. nih.govnih.gov

Plasma concentrations of SAH have been found to be elevated in patients with systemic inflammatory response syndrome (SIRS) and sepsis. nih.govsemanticscholar.org More importantly, SAH levels appear to be a strong predictor of the progression of sepsis to septic shock and mortality, potentially even more so than lactate, a traditional marker of tissue hypoxia. nih.govnih.gov Studies have shown that non-survivors of sepsis have significantly higher plasma SAH levels compared to survivors. researchgate.net

The accumulation of SAH in sepsis is significant because it leads to a decrease in the SAM/SAH ratio, which represents the cellular methylation potential. nih.govnih.gov This impairment of methylation capacity can have widespread pathological consequences, as methylation reactions are vital for numerous biochemical processes. nih.govnih.gov The inhibition of SAM-dependent methyltransferases by SAH may play a pathogenetic role in the development of septic multiple organ failure. nih.govnih.gov

Table 3: S-adenosylhomocysteine in Sepsis

ParameterFinding in SepsisSignificance
Plasma SAH Levels Significantly elevated in patients with SIRS and sepsis. nih.govsemanticscholar.orgPotential biomarker for disease severity and progression. nih.govnih.gov
Predictive Value SAH levels are a strong predictor of septic organ dysfunction and death. nih.govnih.govMay be a better predictor than lactate. nih.gov
SAM/SAH Ratio Significantly decreased in patients with septic organ dysfunction and in non-survivors. nih.govnih.govIndicates impaired cellular methylation potential, which may contribute to organ failure. nih.govnih.gov

Male Infertility and Sperm Motility

The balance between S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) is also crucial for male fertility, particularly for sperm motility. nih.gov Male infertility is a complex issue, with sperm motility being a key determinant of the ability of sperm to reach and fertilize an egg. frontiersin.orgyoutube.com

Research indicates that the metabolism of SAM and SAH is directly involved in sperm function. nih.gov An increase in intracellular SAH levels, and consequently a disrupted SAM/SAH balance, has been associated with decreased sperm motility. nih.gov Chemical inhibition of the enzyme that breaks down SAH, S-adenosylhomocysteine hydrolase (SAHH), leads to a significant reduction in key sperm motility parameters, including straight-line velocity (VSL) and curvilinear velocity (VCL). nih.gov This impairment prevents sperm from swimming forward effectively. nih.gov

Furthermore, elevated SAH levels have been linked to an increase in sperm DNA fragmentation, which is another factor implicated in male infertility. nih.gov In studies of infertile men, alterations in the seminal transmethylation pathway, reflected by the SAM/SAH ratio, were associated with increased oxidative stress and decreased sperm function. researchgate.net Conversely, treatment with SAM has been shown in some preliminary studies to increase the basal motility of spermatozoa in cases of male sterility. nih.gov This suggests that maintaining a favorable SAM/SAH ratio is essential for normal sperm function and fertility.

Table 4: Role of SAH in Male Infertility

Aspect of Male FertilityImpact of Increased SAH / Disrupted SAM/SAH Balance
Sperm Motility Decreased straight-line velocity (VSL) and curvilinear velocity (VCL). nih.gov
Sperm Movement Inability to swim forward effectively. nih.gov
DNA Integrity Increased sperm DNA fragmentation. nih.gov
Fertilization Rate Significantly reduced in vitro fertilization rate. nih.gov

Aging and Vascular Senescence

Elevated intracellular levels of SAH have been shown to induce cellular senescence in rat aortic vascular smooth muscle cells. nih.gov This is linked to the inhibition of SAHH, the enzyme that clears SAH. nih.gov The accumulation of SAH leads to the manifestation of a senescence-associated secretory phenotype (SASP), where cells release a variety of pro-inflammatory molecules. nih.govresearchgate.net

The mechanism by which SAH promotes vascular senescence involves epigenetic changes. Specifically, SAH accumulation can induce demethylation of CpG islands in the promoter region of the NF-κB gene. nih.gov NF-κB is a key transcription factor that drives pro-inflammatory responses and is involved in the SASP. nih.gov This suggests that elevated SAH levels can contribute to the chronic, low-grade inflammation associated with aging ("inflammaging") by promoting vascular cell senescence. nih.govmdpi.com This age-related endothelial dysfunction, characterized by reduced nitric oxide availability and increased inflammation, is a hallmark of vascular senescence and a precursor to diseases like atherosclerosis. nih.govoaepublish.com

Table 5: S-adenosylhomocysteine and Vascular Senescence

ProcessRole of S-adenosylhomocysteine
Cellular Senescence Induces senescence in vascular smooth muscle cells. nih.gov
Senescence-Associated Secretory Phenotype (SASP) Promotes the pro-inflammatory SASP. nih.gov
Epigenetic Regulation Induces demethylation of the NF-κB promoter. nih.gov
Vascular Dysfunction Contributes to age-related endothelial dysfunction and inflammation. nih.govmdpi.comnih.gov

Analytical Methodologies and Biomarker Research for Sah

Quantitative Analysis of SAH in Biological Samples

The accurate quantification of S-adenosylhomocysteine (SAH) in biological matrices such as plasma, serum, urine, and tissues is critical for research into its role as a biomarker. mdpi.comnih.gov Due to the low nanomolar concentrations of SAH in these samples and the instability of related compounds like S-adenosylmethionine (SAM), highly sensitive and specific analytical methods are required. mdpi.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the quantitative analysis of SAH in biological samples. nih.gov This method offers high sensitivity and specificity, allowing for precise measurement even in complex matrices and with limited sample volumes. mdpi.comnih.gov LC-MS/MS is particularly advantageous for its ability to use stable-isotope-labeled internal standards, which ensures accurate quantification. nih.gov

The development of a robust LC-MS/MS assay for SAH involves the careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters. mdpi.com Optimization often focuses on achieving sufficient retention of the polar SAH molecule on the chromatographic column to separate it from other matrix components. nih.gov Some methods employ reversed-phase columns, such as C18 or pentafluorophenylpropyl stationary phases, with mobile phases containing ion-pairing agents like formic acid to improve retention and separation. mdpi.comnih.govtandfonline.com The total run time for these optimized methods is often short, with some assays achieving a run time of just 3 to 5 minutes. mdpi.comnih.govnih.gov

Validation of the analytical method is performed to demonstrate its reliability and reproducibility for its intended purpose. pharmaguideline.com Key validation parameters, as outlined by regulatory guidelines, include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). youtube.com For SAH analysis, linearity is typically established over a concentration range relevant to biological samples, with correlation coefficients (r²) greater than 0.99 being a common acceptance criterion. nih.govoup.com Accuracy is assessed by recovery experiments, while precision is determined by calculating intra- and inter-assay coefficients of variation (CVs). nih.govoup.com

Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte before LC-MS/MS analysis. nih.govchromatographyonline.com Common techniques include protein precipitation, solid-phase extraction (SPE), and isotopic dilution. nih.govnih.govoup.comgcms.cz

Isotopic Dilution: This is a gold-standard quantification strategy that involves adding a known amount of a stable-isotope-labeled version of the analyte (e.g., d5-SAH, ¹³C₅-SAH) to the sample at the beginning of the preparation process. mdpi.comnih.govnih.gov This internal standard behaves identically to the endogenous SAH during extraction and ionization, correcting for any sample loss or matrix effects and thereby ensuring highly accurate and precise measurement. nih.gov

Protein Precipitation (PPT): This is a straightforward method for removing the bulk of proteins from samples like plasma or serum. gcms.cz It is often achieved by adding a precipitating agent such as a cold organic solvent (e.g., acetone) or an acid (e.g., perchloric acid). nih.govoup.com After precipitation, the sample is centrifuged, and the clear supernatant containing SAH is collected for analysis. mdpi.comnih.gov

Solid-Phase Extraction (SPE): SPE is a more selective cleanup technique that can effectively remove interfering components and concentrate SAH. nih.govchromatographyonline.comyoutube.com The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. youtube.com Interferences are washed away, and the purified SAH is then eluted with a suitable solvent. youtube.com Various SPE sorbents have been used for SAH analysis, including C18, phenylboronic acid, and mixed-mode cation exchange materials. tandfonline.comnih.govnih.govyoutube.com The selection of the sorbent depends on the specific properties of the analyte and the matrix.

TechniquePrincipleCommon Reagents/MaterialsReference
Isotopic DilutionAddition of a stable-isotope labeled internal standard to correct for matrix effects and sample loss.d₃-SAM, d₅-SAH, ¹³C₅-SAH nih.govnih.govnih.gov
Protein PrecipitationRemoval of proteins using acids or organic solvents.Perchloric acid, Acetone nih.govoup.com
Solid-Phase Extraction (SPE)Selective retention of SAH on a solid sorbent followed by elution.C18 cartridges, Phenylboronic acid sorbents tandfonline.comnih.gov

LC-MS/MS methods for SAH analysis demonstrate excellent sensitivity, which is crucial for detecting the low endogenous concentrations in biological fluids. nih.govyoutube.com The limit of detection (LOD) and lower limit of quantification (LLOQ) are key metrics of sensitivity. For SAH, LLOQs are frequently reported in the low nanomolar range, for instance, 0.7 nmol/L, 2.5 nmol/L, or as high as 16 nmol/L depending on the specific method and sample matrix. nih.govnih.govoup.com

Repeatability (intra-assay precision) and reproducibility (inter-assay precision) are measures of the method's precision and are typically expressed as the coefficient of variation (CV). researchgate.net For SAH quantification, intra-assay CVs are generally below 9%, with some methods reporting values as low as 3.9% or 4.0%. nih.govoup.comresearchgate.net Inter-assay CVs, which measure precision across different analytical runs, are also typically low, often under 13%, with reported values like 5.9% and 8.3%. nih.govoup.comresearchgate.net The accuracy of these methods is also high, with mean recoveries often in the range of 93% to 103.5%. nih.govoup.comresearchgate.net

ParameterReported Value for SAHStudy ContextReference
LLOQ16 nmol/LHuman Plasma nih.gov
LLOQ0.7 nmol/LHuman Plasma (UPLC-MS/MS) nih.gov
LOD2.5 nmol/LPlasma and CSF oup.com
Intra-assay CV3.9%Human Plasma (UPLC-MS/MS) nih.gov
Intra-assay CV4.0%Plasma oup.com
Inter-assay CV8.4–9.8%Human Plasma nih.gov
Inter-assay CV8.3%Human Plasma (UPLC-MS/MS) nih.gov
Inter-assay CV5.9%Plasma oup.com
Accuracy/Recovery92.7–103.5%Human Plasma nih.gov
Accuracy/Recovery101.7%Human Plasma (UPLC-MS/MS) nih.gov

A significant advantage of LC-MS/MS is its capability for the simultaneous quantification of both SAM and SAH in a single analytical run. nih.govnih.govoup.com This is highly valuable because the ratio of SAM to SAH is considered a critical indicator of cellular methylation capacity, making it a more informative biomarker than either compound alone. nih.govresearchgate.net

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and their corresponding internal standards are monitored. nih.gov This provides a high degree of selectivity, ensuring that the measured signal is specific to the target compounds. researchgate.net Although chromatographic separation of SAM and SAH may not always be complete, the distinct mass transitions allow them to be clearly discerned by the mass spectrometer. springernature.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
S-adenosylmethionine (SAM)399.0 / 399.1 / 399.2250.1 / 250.0 nih.govnih.govresearchgate.net
S-adenosylhomocysteine (SAH)385.1 / 385.2136.2 / 136.1 / 136.0 nih.govnih.govnih.gov
d₃-SAM (Internal Standard)402.0 / 402.1250.1 / 250.0 nih.govnih.govresearchgate.net
d₅-SAH / d₄-SAH (Internal Standard)390.0 / 389.1137.2 / 138.1 nih.govresearchgate.net

While LC-MS/MS is the most common platform, high-performance liquid chromatography (HPLC) with other detection methods is also utilized for the quantification of SAH. nih.govsemanticscholar.org HPLC methods, particularly when coupled with fluorescence detection, can provide the sensitivity needed for clinical analysis. nih.gov

A validated HPLC method for the simultaneous measurement of SAM and SAH in biological samples often involves a derivatization step to convert the non-fluorescent native compounds into fluorescent derivatives. nih.gov For example, a pre-column derivatization with chloroacetaldehyde (B151913) can form fluorescent 1,N⁶-ethanoderivatives of SAM and SAH. These derivatives can then be separated on a reversed-phase column and quantified with high sensitivity using a fluorescence detector. nih.gov

Validation of such HPLC methods ensures selectivity, linearity, precision, and accuracy. nih.gov For one such HPLC-fluorescence method, the limit of detection for SAH was found to be 4.4 x 10⁻⁹ mol/L and the limit of quantitation was 5.7 x 10⁻⁹ mol/L, demonstrating that the method is sufficiently sensitive and precise for clinical applications. nih.gov

Immunoassays (e.g., ELISA)

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer an alternative to chromatographic methods for quantifying SAH. nih.gov These assays are based on the specific recognition of SAH by an antibody and can be configured for high-throughput analysis without requiring extensive sample preparation or costly equipment. nih.govscispace.com The most common format is a competitive ELISA. cellbiolabs.com In this setup, SAH in a sample competes with a fixed amount of labeled or plate-bound SAH for binding to a limited amount of anti-SAH antibody. cellbiolabs.com The resulting signal is inversely proportional to the concentration of SAH in the sample. nih.gov

The development of immunoassays for small molecules like SAH is critically dependent on the production of high-quality antibodies with strong and specific binding capabilities. nih.gov Since small molecules are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response in an animal model (e.g., mice). nih.govabbexa.com This SAH-carrier conjugate is then used to immunize the animals. nih.gov Through hybridoma technology, B cells producing antibodies against SAH are isolated and fused to create immortal cell lines that secrete a specific monoclonal antibody. nih.govscispace.com The resulting antibodies are then characterized to ensure they bind specifically to SAH with minimal cross-reactivity to structurally related molecules like SAM, L-methionine, or adenosine (B11128). nih.govresearchgate.net

The performance of an immunoassay is defined by its sensitivity (the lowest concentration it can reliably detect) and its affinity (the strength of the bond between the antibody and antigen). genscript.com For SAH, immunoassays have been developed with sensitivities in the nanomolar range, which is suitable for measuring physiological concentrations. nih.gov Research has reported the development of a monoclonal anti-SAH antibody (clone 301-1) with a sensitivity of approximately 15 nM. nih.govnih.govscispace.com The affinity, a measure of the binding strength, for this antibody was calculated to be 2.79 × 10⁸ L/mol. nih.govnih.govscispace.com Another commercially available monoclonal antibody reports a higher affinity (Ka) of 6.8 × 10⁹ L/mol. abbexa.com

Antibody/AssaySensitivity (Detection Limit)Affinity (Ka)Reference
Monoclonal Antibody (301-1) ~15 nM2.79 x 10⁸ L/mol nih.govnih.govscispace.com
Commercial SAH ELISA Kit 0.2 µM (200 nM)Not specified cellbiolabs.com
Commercial Monoclonal Antibody Not specified6.8 x 10⁹ L/mol abbexa.com

Challenges in SAH Measurement in Biological Systems

Despite the availability of sophisticated analytical methods, the accurate measurement of SAH in biological samples is fraught with challenges, primarily related to the molecule's inherent instability and the need for meticulous sample handling. researchgate.netnih.gov

Sample Instability and Degradation

SAH is a metabolically active molecule, and its concentration can change rapidly after sample collection if not handled properly. nih.gov This is a critical pre-analytical factor that can lead to erroneous results. mdpi.com The enzymatic and chemical stability of both SAH and its precursor SAM are major concerns. nih.gov

Research has shown that the ratio of SAM to SAH can decrease significantly in a short amount of time in tissue samples. For example, in liver tissue incubated at 25°C (room temperature), the SAM/SAH ratio dropped by 48% within just 2 minutes. nih.gov Even at 4°C, the ratio decreased by 33.8% after 5 minutes. nih.gov This high instability underscores the necessity of specialized and rapid sample preparation protocols, such as immediate freezing in liquid nitrogen and homogenization in acid, to quench enzymatic activity and prevent metabolite conversion. nih.gov In plasma samples, acidification has been shown to stabilize both SAM and SAH for at least four months at -20°C. nih.gov Without such preservation, measured concentrations can deviate significantly from the true physiological levels. nih.gov The oxidation of SAH to S-adenosyl-L-homocysteine sulfoxide (B87167) (SAHO) is another potential issue during sample preparation and storage that can complicate analysis. tandfonline.com

Incubation TemperatureIncubation TimeDecrease in SAM/SAH Ratio
25°C2 minutes48.0%
25°C5 minutes63.2%
4°C5 minutes33.8%
4°C15 minutes44.9%
nih.gov

Low Concentration in Biological Fluids

A primary challenge in the analysis of SAH is its naturally low concentration in biological fluids, which is typically in the nanomolar (nM) range. nih.govnih.gov This necessitates the use of highly sensitive and complex analytical methods, such as those involving fluorometry or mass spectrometry, to achieve accurate measurements. nih.gov For instance, the reference range for SAH in the plasma of healthy individuals is approximately 21.5 ± 6.5 nM. nih.gov Similarly, another study in healthy adult women found a mean plasma SAH value of 20 nmol/L. oup.com The development of methods sensitive enough to detect these minute quantities is essential for its application in research and clinical diagnostics. nih.gov Various techniques, including high-performance liquid chromatography (HPLC) with coulometric electrochemical detection and liquid chromatography–tandem mass spectrometry (LC-MS/MS), have been optimized to detect SAH at these low levels. nih.govoup.com

Reported SAH Concentrations in Healthy Adults

Study CohortMean SAH Concentration (Plasma)Analytical MethodSource
33 healthy individuals (age 19-60)21.5 ± 6.5 nMLC-MS/MS nih.gov
Healthy adult women20 nmol/LHPLC with coulometric electrochemical detection oup.com
16 normal subjects18.9 ± 1.4 nMImmunoassay nih.gov

Interferences and Analytical Accuracy

Achieving analytical accuracy in SAH measurement is complicated by several factors. The structural similarity and co-existence of S-adenosylmethionine (SAM) with SAH present a significant challenge, requiring highly specific antibodies or chromatographic separation to prevent cross-reactivity and ensure accurate quantification. scispace.com

Furthermore, the sample matrix itself can significantly interfere with detection. nih.gov Studies have demonstrated that plasma, urine, and cell lysates exhibit marked matrix effects that can impact the detection of SAH differently, underscoring the necessity of methods like isotopic dilution for precise quantification. nih.gov Another potential interference is the spontaneous oxidation of SAH into S-Adenosyl-l-homocysteine sulfoxide (SAHO) during the preparation and storage of samples, which can affect the accuracy of the results. yidu.edu.cn Modern analytical methods are continuously being refined to overcome these hurdles. For example, specific immunoassays have been developed that show no interference from SAM, and LC-MS/MS methods incorporating stable-isotope-labeled internal standards are used to correct for matrix effects and improve accuracy. nih.govsigmaaldrich.com

SAH as a Diagnostic and Prognostic Biomarker

Interest in SAH has grown due to its value as a biomarker for diagnosing certain inborn errors of metabolism and its potential role in assessing the risk and severity of various chronic diseases. nih.govspandidos-publications.comfrontiersin.orgnih.gov

SAH in Relation to SAM/SAH Ratio (Methylation Index) for Disease Assessment

The biological activity of SAH is intrinsically linked to its counterpart, SAM. The ratio of SAM to SAH is widely referred to as the "methylation index" or "methylation potential," serving as a functional indicator of a cell's capacity to perform methylation reactions. nih.govhealthmatters.iohealthmatters.io SAH is a potent product inhibitor of SAM-dependent methyltransferases; therefore, as SAH levels rise, these crucial enzymatic reactions are suppressed. healthmatters.iohealthmatters.io A decreased SAM/SAH ratio, often driven by an increase in SAH, signals a diminished cellular methylation capacity. frontiersin.orghealthmatters.io This state of hypomethylation is associated with the pathophysiology of several diseases. spandidos-publications.comhealthmatters.io Because SAM levels are kept relatively stable through homeostatic mechanisms, fluctuations in the methylation index are more likely to be caused by changes in SAH concentration. healthmatters.iohealthmatters.io Consequently, the SAM/SAH ratio is considered a sensitive biomarker for assessing global methylation status and its link to disease. spandidos-publications.comfrontiersin.orghealthmatters.io

Correlation with Clinical Outcomes and Disease Severity

Elevated SAH levels and a reduced SAM/SAH ratio have been correlated with poor clinical outcomes and increased disease severity across a range of conditions.

Atherosclerosis and Cardiovascular Disease: Multiple studies have established a strong link between SAH and cardiovascular health. Higher serum SAH and a lower SAM/SAH ratio are independently associated with an increased risk of subclinical atherosclerosis. frontiersin.orgnih.gov Some research suggests the SAM/SAH ratio may be a more sensitive indicator for the clinical diagnosis of atherosclerosis than homocysteine. spandidos-publications.com

Sepsis: In critically ill patients, SAH has emerged as a useful predictor of septic disease progression and death. nih.gov It may reflect tissue hypoxia more effectively than lactate (B86563), offering a potential tool for the early identification of patients at risk for septic organ dysfunction. nih.gov

Liver and Renal Disease: The SAM/SAH ratio is also relevant in other systemic diseases. Decreased SAM levels are associated with the severity of liver diseases, and elevated SAH has been observed in patients with cirrhosis. nih.govnih.gov In patients with end-stage renal failure, a decreased SAM/SAH ratio has been noted, suggesting a link between impaired renal function and disturbed methylation. nih.gov

Colorectal Adenoma: The relationship between SAH and cancer risk can be complex. In one study on colorectal adenoma, the association differed by sex; higher plasma SAH was linked to a decreased risk in men but an increased risk in women. nih.gov

SAH and SAM/SAH Ratio as Prognostic Indicators in Various Diseases

DiseaseObserved CorrelationSource
Subclinical AtherosclerosisHigher SAH and lower SAM/SAH ratio associated with increased risk. frontiersin.orgnih.gov
SepsisSAH predicts disease progression and death. nih.gov
End-Stage Renal DiseaseDecreased SAM/SAH ratio observed. nih.gov
Liver CirrhosisElevated SAH levels observed. nih.gov
Colorectal Adenoma (in men)Higher SAH associated with decreased risk. nih.gov
Colorectal Adenoma (in women)Higher SAH associated with increased risk. nih.gov

Considerations for Clinical Implementation

Despite its promise as a biomarker, the widespread clinical implementation of SAH measurement faces several hurdles. A significant limitation has been the lack of reliable, high-throughput assays that are practical for routine use in clinical laboratories and for conducting large-scale clinical trials. nih.gov The complexity and cost of equipment for methods like LC-MS/MS can be prohibitive for many institutions. nih.gov

The development of simpler, more accessible methods, such as enzyme-linked immunosorbent assays (ELISAs), could facilitate broader adoption. nih.govnih.gov These immunoassays have the potential to measure the methylation index specifically, accurately, and rapidly without the need for expensive, sophisticated equipment. nih.gov However, for any new biomarker to be successfully integrated into clinical practice, it must not only be analytically robust but also accepted by clinicians. Gaining this acceptance requires clear evidence of its clinical utility and guidelines for interpretation to ensure it meaningfully informs patient management. nih.gov

Therapeutic Strategies and Research Directions Involving Sah

Targeting SAH Metabolism for Therapeutic Intervention

Strategies to therapeutically target SAH metabolism primarily focus on the enzymes directly responsible for its synthesis and degradation, as well as related pathways that influence the levels of its precursors and products. tandfonline.comnih.gov These approaches are being investigated for their potential in treating a range of conditions, including viral infections, cancer, and immune disorders. researchgate.nettandfonline.compatsnap.com

S-Adenosylhomocysteine Hydrolase (SAHH) Modulation

S-adenosylhomocysteine hydrolase (SAHH) is a key enzyme that catalyzes the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine. patsnap.comwikipedia.org Its modulation is a primary strategy for controlling intracellular SAH levels.

Inhibiting SAHH leads to the accumulation of intracellular SAH. patsnap.com This buildup of SAH acts as a potent feedback inhibitor for the majority of S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govpatsnap.com This inhibition can disrupt essential methylation processes required for the replication of certain viruses and the growth of cancer cells. researchgate.netpatsnap.com Consequently, SAHH inhibitors have been explored for their antiviral and anticancer properties. nih.govpatsnap.com

The effects of SAHH inhibition extend to the immune system. Research has shown that both reversible and irreversible SAHH inhibitors can prolong the survival of cardiac allografts in animal models by suppressing the activation and proliferation of CD4+ T cells. nih.gov Specifically, these inhibitors were found to reduce the frequencies of Th1 and Th17 cells and decrease the infiltration of CD4+ T cells into the allograft tissue. nih.gov

Different SAHH inhibitors operate through various mechanisms. Some, like adenosine dialdehyde (B1249045), form a covalent adduct with the enzyme's active site. scbt.com Others, such as 3-Deazaadenosine, act as substrate analogs, leading to an irreversible covalent complex. scbt.com Certain compounds indirectly inhibit SAHH by modulating adenosine metabolism. scbt.com

Table 1: Examples of SAHH Inhibitors and their Mechanisms

InhibitorMechanism of Action
Adenosine dialdehyde (AdOx) Forms a covalent adduct with the active site of SAHH, disrupting its catalytic function. scbt.com
3-Deazaadenosine Acts as a substrate analog, forming an irreversible covalent complex with SAHH. scbt.com
DZ2002 A reversible SAHH inhibitor. nih.gov
Neplanocin A (NepA) A natural product that inhibits SAHH with nanomolar activity. nih.gov
DZNep Inhibits SAHH by modulating histone methylation, which leads to SAM depletion and subsequent SAHH inhibition. scbt.com
Sinefungin Competitively inhibits SAHH due to its structural similarity to SAH. scbt.com
Tubercidin A potent inhibitor that mimics substrate binding in the active site of SAHH. scbt.com

The expression of the gene encoding SAHH, AHCY, is critical for maintaining cellular methylation potential. wikipedia.orgorpha.net Genetic deficiencies in SAHH are rare but lead to severe pathologies due to the massive accumulation of SAH. orpha.netnih.gov Studies in human patients with SAHH deficiency have revealed mutations in the AHCY gene, such as nonsense and missense mutations, that result in a non-functional or poorly functional enzyme. pnas.org These genetic findings underscore the essential role of SAHH in normal metabolism.

Research has also explored the impact of modulating SAHH expression levels. Overexpression of SAHH in mammalian cells has been shown to lead to genomic hypermethylation, while its knockdown results in hypomethylation. nih.gov This suggests that the level of SAHH expression directly influences global DNA methylation patterns and gene expression. nih.gov Furthermore, post-translational modifications, such as acetylation of specific lysine (B10760008) residues on the SAHH protein, have been found to negatively impact its catalytic activity, suggesting another layer of regulatory control. nih.gov The AHCY gene has been identified as polymorphic in some populations, indicating natural variations in its sequence. sigmaaldrich.com

Modulation of Methionine Cycle Enzymes

The methionine cycle is a central metabolic pathway that produces SAM, the universal methyl donor, and regenerates methionine. nih.govnih.govcreative-proteomics.com The activity of enzymes within this cycle directly impacts the levels of SAH.

The key enzymes in this cycle include:

Methionine Adenosyltransferase (MAT): Catalyzes the synthesis of SAM from methionine and ATP. nih.govnih.gov

Methyltransferases (MTs): Utilize SAM as a methyl donor, producing SAH as a byproduct. nih.govfrontiersin.org

S-Adenosylhomocysteine Hydrolase (SAHH): Hydrolyzes SAH to homocysteine and adenosine. nih.gov

Methionine Synthase (MS) and Betaine-Homocysteine Methyltransferase (BHMT): Catalyze the remethylation of homocysteine back to methionine. nih.gov

Therapeutic strategies targeting these enzymes aim to alter the SAM/SAH ratio, thereby influencing cellular methylation capacity. tandfonline.comnih.gov For instance, modulating MAT activity can control the rate of SAM synthesis, which in turn affects the production of SAH. creative-proteomics.comresearchgate.net Inhibition of specific methyltransferases is another approach to reduce the production of SAH and prevent the methylation of particular substrates. tandfonline.com The interplay between these enzymes is crucial; for example, the product of the SAHH-catalyzed reaction, homocysteine, can be channeled into the transsulfuration pathway for cysteine synthesis, linking methylation to antioxidant metabolism. pnas.orgplos.org

Table 2: Key Enzymes of the Methionine Cycle and their Functions

EnzymeFunction
Methionine Adenosyltransferase (MAT) Synthesizes S-adenosylmethionine (SAM) from methionine and ATP. nih.govcreative-proteomics.com
Methyltransferases (MTs) Transfer a methyl group from SAM to a substrate, producing S-adenosylhomocysteine (SAH). nih.govfrontiersin.org
S-Adenosylhomocysteine Hydrolase (SAHH) Catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. nih.gov
Methionine Synthase (MS) Remethylates homocysteine to methionine using a methyl group from 5-methyltetrahydrofolate. nih.gov
Betaine-Homocysteine Methyltransferase (BHMT) Remethylates homocysteine to methionine using a methyl group from betaine. nih.gov

Adenosine Receptors and their Agonists/Antagonists

Adenosine, one of the products of SAH hydrolysis by SAHH, is a signaling molecule that activates its own family of G protein-coupled receptors (A1, A2A, A2B, and A3). nih.govsigmaaldrich.com Therapeutic strategies targeting these receptors with specific agonists or antagonists can indirectly influence the methionine cycle and have been explored for various conditions, including immune disorders. tandfonline.comsigmaaldrich.com The activation or blockade of adenosine receptors can modulate inflammatory responses and neurotransmission. nih.govmdpi.com For example, A2A receptor antagonists are used in the treatment of Parkinson's disease. mdpi.commedchemexpress.com The link between SAH metabolism and adenosine receptor signaling provides a broader scope for therapeutic intervention. tandfonline.com

Homocysteine-Lowering Reagents

Elevated levels of homocysteine, the other product of SAH hydrolysis, are associated with various pathologies, including cardiovascular disease. ahajournals.orgacs.org Since the SAHH reaction is reversible, high levels of homocysteine can drive the equilibrium towards the synthesis of SAH, thereby increasing its intracellular concentration. Therefore, homocysteine-lowering reagents are a potential therapeutic strategy to reduce SAH levels and mitigate its inhibitory effects on methylation. tandfonline.comnih.gov These reagents often include cofactors for the enzymes involved in homocysteine metabolism, such as vitamins B6, B12, and folate, which facilitate the conversion of homocysteine to either methionine or cysteine.

SAH in Combination Therapies

The role of S-adenosylhomocysteine (SAH) in combination therapies is an emerging area of investigation, primarily focusing on its potential to enhance the efficacy of existing treatments, particularly in oncology. The strategy revolves around modulating the intracellular concentration of SAH to sensitize cancer cells to chemotherapeutic agents.

The elevation of intracellular SAH levels, typically achieved through the inhibition of its metabolizing enzyme, S-adenosylhomocysteine hydrolase (SAHH), has been shown to produce synergistic cytotoxic effects when combined with certain chemotherapy drugs. This approach is based on the principle that increased SAH can inhibit cellular methylation processes that cancer cells might use to develop resistance or survive treatment.

Research has demonstrated that inhibiting SAHH with adenosine-dialdehyde leads to a significant increase in the cellular content of SAH. nih.gov This elevation in SAH synergistically enhances the cell-killing effects of platinum-based chemotherapeutics like cisplatin (B142131) and carboplatin (B1684641) in human ovarian adenocarcinoma cells. nih.gov The combination indices in these studies were less than 1, indicating a synergistic relationship. nih.gov Notably, this enhanced toxicity occurred without altering the cellular accumulation or DNA adduct formation of cisplatin, suggesting that the synergy arises from the inhibition of S-adenosylmethionine-dependent transmethylation pathways rather than a direct effect on the platinum drug's metabolism. nih.gov

Further studies using SAHH inhibitors such as 3-deazaneplanocin (B1662806) A (DZNep) and its analogs have also revealed synergistic growth inhibition in breast cancer cells when co-administered with the histone deacetylase (HDAC) inhibitor trichostatin A. nih.gov This suggests that simultaneously targeting different epigenetic mechanisms—SAH-mediated methylation and histone acetylation—can be a powerful combination. Additionally, in human epidermal growth factor receptor 2 (HER2) positive breast cancer cells, which can be resistant to SAHH inhibitors alone, co-treatment with the HER2-targeted antibody trastuzumab resulted in synergistic growth inhibition. nih.gov

Table 1: Synergistic Effects of Modulating SAH Levels with Chemotherapeutics

SAH-Modulating AgentChemotherapeutic/Targeted AgentCancer Cell LineObserved Synergistic EffectReference
Adenosine-dialdehyde (SAHH Inhibitor)Cisplatin2008 Human Ovarian AdenocarcinomaEnhanced cytotoxicity nih.gov
Adenosine-dialdehyde (SAHH Inhibitor)Carboplatin2008 Human Ovarian AdenocarcinomaEnhanced cytotoxicity nih.gov
3-Deazaneplanocin A (DZNep)Trichostatin A (HDAC Inhibitor)MCF7, MDA-MB-231, SKBr3 (Breast Cancer)Synergistic inhibition of cell proliferation nih.gov
SAHH Inhibitors (DZNep, DZA, Nep A)Trastuzumab (HER2 Antibody)SKBr3 (HER2+ Breast Cancer)Synergistic growth inhibition nih.gov

Future Research Directions

The central role of SAH in cellular methylation positions it as a critical molecule in health and disease. Future research is poised to explore several key areas to better understand and exploit its therapeutic potential.

The activity of SAHH, the enzyme that hydrolyzes SAH, can be regulated by post-translational modifications such as lysine acetylation. nih.gov Proteomics studies have identified that SAHH is acetylated at specific lysine residues (Lys401 and Lys408), and this acetylation reduces its catalytic activity. nih.gov A reduction in SAHH activity leads to the accumulation of SAH, which in turn can inhibit cellular methyltransferases. nih.gov However, the specific enzymes responsible for adding and removing these acetyl groups—the SAHH acetyltransferases and deacetylases—have not yet been identified. nih.gov Pinpointing these regulatory enzymes is a crucial next step. Their identification would provide new targets for therapeutic intervention, allowing for the modulation of SAH levels by controlling the acetylation status of SAHH. This could offer a more nuanced approach to influencing cellular methylation patterns than direct inhibition of SAHH. nih.gov

Elevated levels of SAH are increasingly recognized as a pathological factor in various diseases, particularly cardiovascular disease. nih.gov Chronic elevation of homocysteine, a known cardiovascular risk factor, results in a parallel increase in intracellular SAH. nih.govahajournals.org In fact, plasma SAH is considered a more sensitive biomarker for cardiovascular disease than homocysteine itself. nih.gov

Future research will need to further unravel the precise mechanisms by which SAH contributes to disease. In endothelial dysfunction, a precursor to atherosclerosis, elevated SAH induces its effects via the epigenetic upregulation of the p66shc-mediated oxidative stress pathway. nih.gov Inhibition of SAHH leads to hypomethylation of the p66shc gene promoter, increasing its expression and subsequent production of reactive oxygen species, which impairs vascular function. nih.gov Similarly, in cystathionine (B15957) β-synthase-deficient mice, endothelial dysfunction is associated with increased tissue levels of SAH, suggesting that altered methylation contributes to vascular problems in hyperhomocysteinemia. ahajournals.orgnih.gov

In cancer, the downregulation or inactivation of SAHH has been linked to tumorigenesis. oup.com Inactivation of SAHH can impair the p53 tumor suppressor pathway, a critical guardian against cancer development. oup.com Understanding how SAH accumulation specifically interferes with the function of key proteins like p53 and other pathways is a vital area for future investigation. oup.com

SAH is a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation. nih.govnih.gov An increase in the SAH-to-S-adenosylmethionine (SAM) ratio can lead to global DNA hypomethylation, a hallmark of many cancers that can contribute to genomic instability. nih.govmdpi.com

A key research direction is to move beyond global effects and identify how SAH accumulation affects the methylation status of specific genes, thereby altering their expression. For instance, elevated SAH is linked to the hypomethylation and subsequent activation of oncogenes. nih.gov Studies have shown that treatment with SAM, which can shift the SAM/SAH ratio, can reverse the hypomethylation of oncogenes like c-myc and H-ras in gastric and colon cancer cells, leading to their downregulation. nih.gov Conversely, the hypermethylation and silencing of tumor suppressor genes is another critical event in cancer. oup.com While SAH accumulation generally leads to hypomethylation, its role in the complex landscape of cancer epigenetics, which can involve both hypo- and hypermethylation of different gene sets, needs more detailed investigation. nih.gov For example, SAH accumulation has been linked to hypomethylation of the promoter for vascular endothelial growth factor-C (VEGF-C), promoting its expression and potentially tumor progression. nih.gov Further studies are required to create a comprehensive map of SAH-sensitive genes and understand how these specific epigenetic changes drive disease.

Table 2: Examples of Genes and Pathways Affected by SAH-Mediated Methylation Changes

Gene/PathwayEffect of Elevated SAH/SAHH InhibitionDisease ContextReference
p66shcPromoter hypomethylation, leading to increased expressionCardiovascular Disease (Endothelial Dysfunction) nih.gov
p53 PathwayImpaired transcriptional activityCancer oup.com
c-mycHypomethylation (reversed by SAM treatment)Gastric & Colon Cancer nih.gov
H-rasHypomethylation (reversed by SAM treatment)Gastric & Colon Cancer nih.gov
VEGF-CHypomethylation, leading to increased expressionGastric Cancer nih.gov
Global DNAHypomethylationGeneral Carcinogenesis nih.gov

Given the therapeutic potential of modulating SAH levels, the development of new and improved inhibitors of SAHH is a significant area of research. For a long time, efforts were concentrated on nucleoside analogs, but these often face challenges with bioavailability and selectivity. nih.gov

The discovery that natural products, such as ilimaquinone (B159049) from marine sponges, can act as competitive inhibitors of SAHH has opened new avenues for drug design. nih.gov This has led to structure-activity relationship (SAR) studies and the design of simplified, non-nucleoside compounds with significantly greater inhibitory activity than the original natural product. nih.gov The ongoing synthesis and testing of novel nucleoside and carbocyclic nucleoside analogs also continue to be a priority, with some compounds showing potent inhibitory activity against SAH hydrolases from various organisms, including human and malaria parasites. oup.com The development of more potent, specific, and bioavailable SAHH inhibitors will be critical for translating the therapeutic modulation of SAH into clinical practice. nih.gov

Compound List

Clinical Validation of SAH as a Biomarker and Therapeutic Target

S-adenosylhomocysteine (SAH) has emerged as a significant biomarker, particularly in the diagnosis and management of inborn errors of metabolism. mdpi.comnih.gov Its clinical utility is most pronounced in the context of S-adenosylhomocysteine hydrolase (AHCY) deficiency, a rare genetic disorder affecting methionine metabolism. nih.govrupahealth.com In patients with this condition, the enzymatic block leads to a substantial accumulation of SAH, making its measurement a primary diagnostic indicator. rupahealth.com Elevated plasma SAH, often accompanied by hypermethioninemia, is a key metabolic hallmark of AHCY deficiency. nih.govrupahealth.com

The validation of SAH as a reliable biomarker is supported by the development of robust analytical methods for its quantification in biological samples. nih.gov Techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the precise and sensitive measurement of SAH in plasma, urine, and cells, even at its naturally low nanomolar concentrations. mdpi.comnih.govnih.gov The measurement of plasma SAH and the S-adenosylmethionine (SAM) to SAH ratio are valuable for assessing cellular methylation potential and diagnosing metabolic disorders. mdpi.com

Beyond its diagnostic role, SAH and its metabolizing enzyme, AHCY, are being explored as therapeutic targets. nih.gov Since SAH is a potent inhibitor of methyltransferase enzymes, its accumulation disrupts essential methylation reactions vital for cellular regulation, gene expression, and the synthesis of proteins, nucleic acids, and more. mdpi.comfrontiersin.org Consequently, strategies aimed at modulating SAH levels are of significant therapeutic interest. The pharmacological modulation of AHCY to indirectly influence methyltransferase activity is a key research focus. nih.gov For instance, adenosine has a high affinity for AHCY and can inhibit its activity, demonstrating a potential mechanism for therapeutic intervention. nih.gov While clinical trials specifically targeting SAH are not as widespread as those for its precursor, SAM nih.govclinicaltrials.gov, the foundational research validating its role in pathology provides a strong rationale for its continued investigation as a therapeutic target.

Table 1: Clinical Significance of SAH as a Biomarker

Pathological ConditionRole of SAHDetection MethodClinical Relevance
AHCY DeficiencyPrimary diagnostic biomarker; accumulates due to enzyme block. nih.govrupahealth.comLC-MS/MS, HPLC. nih.govnih.govElevated plasma SAH is a key diagnostic feature. rupahealth.comresearchgate.net
Other Inborn Errors of MetabolismBiomarker for assessing methyl group homeostasis. mdpi.comLC-MS/MS, HPLC. mdpi.comAbnormal SAH concentrations can indicate disruptions in the methionine cycle. mdpi.com
Disorders with Altered MethylationIndicator of cellular methylation potential (via SAM/SAH ratio). mdpi.comLC-MS/MS, HPLC. mdpi.comThe SAM/SAH ratio is a functional index of the cell's capacity for methylation. researchgate.net

Animal Models for SAH-Related Research

Animal models are indispensable for investigating the complex roles of SAH and AHCY in health and disease. Mouse models have been particularly crucial in elucidating the fundamental importance of AHCY. Studies have shown that a complete homozygous deletion of the Ahcy gene in mice results in embryonic lethality before organogenesis, highlighting the enzyme's critical role in early development. nih.govresearchgate.net

To overcome embryonic lethality and study the effects of AHCY deficiency in specific tissues or at different developmental stages, researchers have developed more sophisticated models. These include:

Knockdown Models: The use of shRNA to knock down Ahcy in mouse embryonic stem cells (mESCs) has revealed its importance for maintaining pluripotency and regulating differentiation. oup.com Ahcy knockdown in mESCs leads to differentiation defects and increased cellular oxidative stress. oup.com Similarly, siRNA-mediated knockdown of Ahcy in mouse adipocyte progenitor cells was shown to reduce proliferation and differentiation. nih.gov

Conditional and Inducible Knockout Models: The generation of inducible or tissue-specific Ahcy knockout mice is considered a critical next step to dissect the enzyme's role in adult tissue homeostasis and development. nih.gov

Pharmacological Models: The administration of AHCY inhibitors, such as adenosine dialdehyde (AdOx), in mouse and human cell cultures provides a model to study the acute effects of enzyme inhibition. nih.gov This approach has been used in adipocyte progenitor cells to demonstrate that inhibiting AHCY reduces proliferation and differentiation into mature fat cells. nih.gov

Beyond genetic manipulation of AHCY, other rodent models have been instrumental in SAH-related research. For example, a rodent model of sepsis induced by lipopolysaccharide injection showed significant alterations in methionine metabolism, including changes in the SAM/SAH ratio in both plasma and cerebrospinal fluid, indicating an altered methylation potential during systemic inflammation. nih.gov Additionally, mouse models of Alzheimer's disease have been used to study the cognitive effects of supplementing with SAM, a diet which directly impacts SAH levels and methylation capacity. nih.govresearchgate.net

Table 2: Key Animal Models in SAH Research

Model TypeSpecific ModelKey Research FindingsReference
Gene DeletionHomozygous Ahcy knockout mouseEmbryonic lethal before E9.5, demonstrating AHCY is essential for early development. nih.gov
Gene KnockdownAhcy knockdown in mouse embryonic stem cells (mESCs)Ahcy is required to maintain pluripotency and prevent abnormal differentiation; knockdown causes metabolic and differentiation defects. oup.com
Gene KnockdownsiRNA-mediated Ahcy knockdown in mouse adipocyte progenitor cellsInhibition of AHCY reduces cell proliferation and differentiation into mature adipocytes. nih.gov
Disease ModelRodent model of sepsis (LPS-induced)Sepsis is associated with an increased SAM/SAH ratio in plasma and CSF, indicating altered methylation potential. nih.gov
Pharmacological ModelAdOx treatment of mouse adipocyte progenitor cellsInhibition of AHCY activity reduces proliferation and impairs differentiation, associated with altered gene expression. nih.gov

"Omics" Approaches in SAH Research (e.g., AHCYdomics)

The advent of high-throughput "omics" technologies has revolutionized the study of SAH and its associated metabolic pathways. capes.gov.br These approaches allow for a global, unbiased analysis of molecules, providing deep insights into the systemic effects of SAH accumulation and AHCY dysfunction. nih.gov

Metabolomics: This has been a cornerstone of SAH research, enabling the precise quantification of SAH, SAM, and other related metabolites in the methionine cycle. mdpi.comnih.gov Targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for diagnosing AHCY deficiency and for studying metabolic responses to various perturbations. nih.govresearchgate.net Stable Isotope-Resolved Metabolomics (SIRM) is an advanced technique used to trace the flux through metabolic pathways, providing a dynamic view of SAH biosynthesis and turnover in cells and tissues. researchgate.netnih.gov

Proteomics: Comparative proteomics strategies have been employed to identify potential biomarkers and understand the pathological consequences of AHCY deficiency. nih.gov By comparing the plasma protein profiles of AHCY-deficient patients with healthy controls, researchers have identified candidate biomarkers for associated myopathy (e.g., carbonic anhydrase 3, creatine (B1669601) kinase) and altered T-cell function. nih.gov Mass spectrometry-based proteomics has also revealed post-translational modifications on the AHCY enzyme itself, suggesting complex regulatory mechanisms. frontiersin.org

Genomics and Epigenomics: Given that SAH is a direct inhibitor of methyltransferases, studying the downstream effects on the epigenome is crucial. frontiersin.org Research in patients with AHCY deficiency has shown abnormal DNA hypermethylation patterns in specific genomic regions, which can impair gene expression regulation. researchgate.net Epigenomics helps link the metabolic state (i.e., high SAH) to functional changes in the genome. youtube.com

AHCYdomics: Recognizing the interconnectedness of these processes, the concept of "AHCYdomics" has been proposed. researchgate.net This represents an integrated, multi-omics approach that links genomics, proteomics, metabolomics, and lipidomics to create a comprehensive research platform based on AHCY deficiency. researchgate.net By studying this "natural model system for methylation research," AHCYdomics aims to explore the full potential of this human methylation disorder to better understand the human methylome and its regulation. researchgate.net This systems-level approach is essential for deciphering the complex flow of information from genetic mutations to metabolic disruption and, ultimately, to clinical phenotype. capes.gov.br

Q & A

Q. Basic

  • Short-term storage : Dissolve SAH in 0.02 M HCl (prevents hydrolysis) at -20°C .
  • Long-term stability : Lyophilized SAH stored at -80°C under inert gas (N₂) minimizes oxidation .
  • Avoid repeated freeze-thaw cycles : Aliquot samples to reduce degradation .

What mechanistic evidence supports SAH’s role as a regulator of methyltransferase activity?

Basic
SAH competitively inhibits methyltransferases by binding to the S-adenosylmethionine (SAM) cofactor site. Experimental validation includes:

  • Enzyme kinetics : Measure IC₅₀ values (e.g., SAH inhibits METTL3-METTL14 with IC₅₀ = 0.9 µM) .
  • Methylation assays : Monitor reduced radiolabeled methyl incorporation (³H-SAM) in histones or DNA in SAH-treated cells .
  • SAH/SAM ratio : A ratio >0.05 correlates with global hypomethylation .

How can researchers resolve discrepancies in SAH measurements caused by methodological variability?

Advanced
Discrepancies arise from:

  • Matrix effects : Plasma vs. intracellular SAH (use cell lysis protocols with protease inhibitors to prevent ex vivo hydrolysis) .
  • Calibration curves : Validate linearity across expected physiological ranges (0.1–10 µM in plasma) .
  • Statistical reconciliation : Apply Bland-Altman analysis to compare inter-method biases .

What experimental designs are optimal for studying SAH hydrolase (AHCY) kinetics and cellular flux?

Q. Advanced

  • Enzyme-coupled assays : Monitor NAD⁺/NADH conversion at 340 nm during AHCY-catalyzed SAH hydrolysis .
  • Isotopic tracing : Use ¹³C-adenosine to track SAH turnover in metabolic flux analysis .
  • Inhibitor studies : Apply 3-deazaadenosine to block AHCY and induce SAH accumulation, linking to methylation inhibition .

What strategies mitigate confounding effects of SAM/SAH interplay in methylation studies?

Q. Advanced

  • Parallel quantification : Measure SAM and SAH simultaneously via LC-MS/MS to calculate methylation index (SAM/SAH ratio) .
  • Genetic knockdown : Use siRNA targeting AHCY to elevate SAH levels without exogenous supplementation .
  • Time-course experiments : Track dynamic SAM depletion and SAH accumulation post-methionine treatment .

How do divalent cations influence SAH-aptamer binding kinetics in biosensor applications?

Advanced
RNA aptamers bind SAH via Hoogsteen face interactions, with affinity modulated by:

  • Mg²⁺ vs. Mn²⁺ : Mn²⁺ increases binding affinity (Kd ~0.1 µM under 5 mM Mn²⁺ vs. 1 µM with Mg²⁺) .
  • Kinetic profiling : Surface plasmon resonance (SPR) reveals slow association rates (kon ~10³ M⁻¹s⁻¹), requiring optimized buffer conditions .

What evidence supports SAH as a biomarker for neurological or cardiovascular pathologies?

Q. Advanced

  • Clinical correlations : Elevated plasma SAH links to hyperhomocysteinemia and vascular dementia risk .
  • Tissue-specific accumulation : SAH levels in cerebrospinal fluid (CSF) correlate with disrupted methylation in Alzheimer’s models .
  • Intervention studies : Folate/B-vitamin supplementation lowers SAH, restoring methylation capacity in CVD cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.